5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS 2374134-99-1): A Critical Building Block in the Development of Allosteric SHP2 Inhibitors
Executive Summary In modern targeted oncology and medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional heterocyclic building blocks. 5-Chloro-8-iodoimidazo[1,2-c]pyrimidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern targeted oncology and medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional heterocyclic building blocks. 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS 2374134-99-1) has emerged as a highly versatile intermediate, particularly in the synthesis of spirocyclic allosteric inhibitors targeting the Src Homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2)[1][2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the chemical logic behind its orthogonal reactivity, and field-proven, self-validating protocols for its synthesis and downstream functionalization.
Physicochemical Profiling & Structural Rationale
The utility of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine lies in its highly engineered structural asymmetry. The imidazo[1,2-c]pyrimidine core acts as a bioisostere for purines and indoles, allowing it to interface seamlessly with kinase and phosphatase binding pockets[1].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for reaction planning and chromatographic purification[3][4]:
Property
Value
Clinical / Synthetic Relevance
CAS Number
2374134-99-1
Unique registry identifier for procurement.
Molecular Formula
C₆H₃ClIN₃
Defines mass for mass spectrometry (MS) tracking.
Molecular Weight
279.47 g/mol
Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
LogP
~1.40
Favorable lipophilicity for partitioning during aqueous workups.
Physical State
Light yellow solid
Visual indicator of purity; impurities often present as dark brown oils.
Canonical SMILES
ClC1=NC=C(I)C2=NC=CN12
Useful for in silico docking and cheminformatics.
The Logic of Orthogonal Reactivity
As a Senior Application Scientist, it is crucial to understand why this specific di-halogenated scaffold is utilized rather than a simpler derivative. The molecule possesses two distinct reactive sites that can be addressed sequentially without the need for protecting group manipulation:
C5-Chlorine (SNAr Susceptibility): The chlorine atom at the C5 position is highly electrophilic. It is positioned ortho and para to the electron-withdrawing pyrimidine nitrogens. This severely depletes the electron density at C5, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines[1].
C8-Iodine (Cross-Coupling Primed): The iodine atom at C8 resides on the more electron-rich imidazole-like ring. While resistant to SNAr, the exceptionally low bond dissociation energy of the C-I bond makes it the kinetically favored site for oxidative addition by Palladium (Pd) catalysts, enabling Suzuki or Buchwald-Hartwig cross-couplings[2].
Synthetic Methodology: Establishing the Core
The synthesis of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine is a two-step process requiring precise thermal and pH control. The following protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure causality and reaction success[2].
Protocol 1: De Novo Synthesis of CAS 2374134-99-1
Step 1: Acid-Catalyzed Cyclization
Objective: Form the imidazo[1,2-c]pyrimidine core from an acyclic precursor.
Procedure:
To a dried flask, add 2-chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidine-4-amine (1.0 eq) and concentrated sulfuric acid (H₂SO₄) as the solvent/catalyst[2].
Heat the mixture to 65°C under nitrogen for 2 hours[2]. Causality: The strong acid deprotects the dimethyl acetal to an aldehyde, which immediately undergoes intramolecular cyclization with the adjacent pyrimidine nitrogen.
Cool to room temperature, pour into ice water, and carefully adjust to pH 6-7 using 4M NaOH[2].
Filter the resulting off-white solid: 8-iodoimidazo[1,2-c]pyrimidin-5-ol (Yield: ~52%)[2].
Self-Validation Checkpoint: LC-MS must show m/z 262.2 [M+H]⁺[2].
Step 2: Aromatization via Chlorination
Objective: Convert the tautomeric hydroxyl group to a reactive chloride.
Procedure:
Combine 8-iodoimidazo[1,2-c]pyrimidin-5-ol (1.0 eq) and Phosphorus oxychloride (POCl₃, excess) in a dry flask[2].
Slowly add N,N-diisopropylethylamine (DIPEA, ~0.5 eq) dropwise[2]. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the pyrimidine nitrogens which would otherwise deactivate the ring and halt the reaction.
Heat to 120°C for 5 hours[2]. Causality: High thermal energy is required to overcome the activation barrier for the chlorination of the electron-deficient pyrimidine system.
Concentrate in vacuum, quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (0-30% EtOAc/Petroleum ether)[2].
Self-Validation Checkpoint: The product should be a light yellow solid. ¹H NMR (DMSO-d6) must show distinct singlets/doublets at δ 8.24 (s, 1H), 8.20 (d, J=1.4 Hz, 1H), and 7.81 (d, J=1.4 Hz, 1H)[2].
Application in Drug Discovery: Targeting SHP2
CAS 2374134-99-1 is predominantly utilized to synthesize allosteric inhibitors of SHP2 (PTPN11)[1][2]. SHP2 is a protein tyrosine phosphatase that acts as a critical node in multiple oncogenic signaling pathways (MAPK, PI3K/AKT) and is responsible for the signal transduction of the PD-1/PD-L1 immunosuppressive pathway[1].
Mechanistic Pathway of SHP2 Inhibition
In its basal state, SHP2 is auto-inhibited; its N-SH2 domain blocks the catalytic PTP domain[1]. Upon activation by upstream Receptor Tyrosine Kinases (RTKs), a conformational shift exposes the active site. Inhibitors derived from this pyrimidine building block act as "molecular glues," binding to an allosteric pocket and locking SHP2 in its closed, inactive conformation[1].
Mechanism of SHP2 activation by RTKs and allosteric inhibition locking the auto-inhibited state.
Workflow: Sequential Orthogonal Functionalization
To build the final spirocyclic SHP2 inhibitor, researchers exploit the orthogonal reactivity of the building block.
Sequential orthogonal functionalization of CAS 2374134-99-1 exploiting C5-Cl and C8-I reactivity.
Procedure: Dissolve a spiro-amine (e.g., (S)-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-5-amine hydrochloride, 1.1 eq) in acetonitrile[1]. Add DIPEA (10 eq) and 5-chloro-8-iodoimidazo[1,2-c]pyrimidine (1.0 eq)[1].
Conditions: Heat to 90°C and reflux for 5 hours under nitrogen[1].
Causality: Acetonitrile is chosen as a polar aprotic solvent because it stabilizes the highly polar Meisenheimer complex transition state during the SNAr mechanism. The massive excess of DIPEA ensures complete neutralization of the amine hydrochloride salt, freeing the nucleophile for attack at the C5 position. The C8-Iodine remains completely unreacted under these metal-free conditions, perfectly preserving it for the subsequent Palladium-catalyzed coupling step[1].
Technical Guide: The Imidazo[1,2-c]pyrimidine Scaffold in Medicinal Chemistry
This guide focuses on the Imidazo[1,2-c]pyrimidine scaffold, a distinct and less explored isomer of the more common imidazo[1,2-a]pyrimidine.[1] This distinction is critical: while the [1,2-a] isomer acts as a bioisoster...
Author: BenchChem Technical Support Team. Date: March 2026
This guide focuses on the Imidazo[1,2-c]pyrimidine scaffold, a distinct and less explored isomer of the more common imidazo[1,2-a]pyrimidine.[1] This distinction is critical: while the [1,2-a] isomer acts as a bioisostere for quinolines, the [1,2-c] isomer—often derived from cytosine—provides unique vectors for kinase hinge binding and metabolic stability.
Executive Summary & Structural Architectonics
The Imidazo[1,2-c]pyrimidine is a fused bicyclic heterocycle functioning as a purine bioisostere. Unlike its regioisomer (imidazo[1,2-a]pyrimidine), the [1,2-c] fusion involves the bridgehead nitrogen corresponding to the N3 position of the pyrimidine ring.[1]
Structural Differentiation
The medicinal value of this scaffold lies in its specific nitrogen arrangement, which alters the hydrogen bond acceptor (HBA) vectors compared to standard adenine-mimetic scaffolds.
Feature
Imidazo[1,2-a ]pyrimidine
Imidazo[1,2-c ]pyrimidine
Bridgehead N Origin
Pyrimidine N1
Pyrimidine N3
Common Precursor
2-aminopyrimidine
4-aminopyrimidine / Cytosine
Electronic Character
Electron-rich imidazole fused to electron-deficient pyrimidine
Similar, but distinct dipole moment affecting solubility
Key Liability
High susceptibility to Aldehyde Oxidase (AO) metabolism
Reduced AO liability due to N-placement
Primary Utility
GABA-A modulation, Anxiolytics
Kinase Inhibition (CDK2, Syk), Anti-infectives
Pharmacophore Mapping
In kinase drug discovery, the Imidazo[1,2-c]pyrimidine core serves as a robust hinge-binding motif .
N1 (Imidazole N): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.
C8 Position: Allows for substitution to access the "gatekeeper" pocket or solvent-exposed regions.
C5 Position (in 5-oxo derivatives): Provides a vector for solubilizing groups extending into the ribose-binding pocket.
Synthetic Strategies
Accessing the [1,2-c] isomer requires overcoming the natural nucleophilicity of the pyrimidine N1, which favors the [1,2-a] product.[1] Two primary validated routes exist.
Route A: The Cytosine "5-Oxo" Strategy (Regioselective)
This is the most reliable method for generating the scaffold, particularly for CDK2 inhibitors. It utilizes cytosine (or 5-substituted cytosine) as the starting material.[2] The presence of the carbonyl at C2 (cytosine numbering) forces cyclization at the N3/N4 positions.
Mechanism:
Alkylation: Cytosine is treated with an
-halo carbonyl (e.g., chloroacetaldehyde or bromoketones).
Cyclization: The exocyclic amine attacks the carbonyl, followed by dehydration to close the imidazole ring.[1]
Route B: The Katritzky Benzotriazole Method
For fully aromatic systems (non-oxo), standard condensation often yields mixtures.[1] The Katritzky approach uses benzotriazole adducts to drive regiospecificity.
Protocol: Reaction of 4-aminopyrimidine with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane yields the imidazo[1,2-c]pyrimidine.[3]
Visualization: Synthetic Pathways
Caption: Divergent synthetic pathways. Top: Cytosine route yields the 5-oxo scaffold. Bottom: Katritzky route yields the fully aromatic system.
Detailed Experimental Protocol
Target: Synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one (Key intermediate for Suzuki couplings).
Materials
5-Iodocytosine (1.0 eq)
Chloroacetaldehyde (50% aq. solution, 3.0 eq)
Solvent: DMF/H2O or Ethanol
Base: NaHCO3 (if required to neutralize acid byproduct)[1]
Methodology
Setup: Charge a round-bottom flask with 5-iodocytosine (2.37 g, 10 mmol) and Ethanol (30 mL).
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (DCM:MeOH 9:1).
Critical Control Point: If the reaction stalls, add catalytic NaI to facilitate the Finkelstein exchange in situ.
Workup: Cool to room temperature. The product often precipitates directly.
Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol if necessary.
Validation:
1H NMR (DMSO-d6): Look for the singlet at the bridgehead C2/C3 positions (approx
7.5–8.0 ppm).
Absence of N-oxide: Confirm no oxidation occurred at N1.
Medicinal Chemistry & SAR
The scaffold is a "privileged structure" for targeting the ATP-binding site of kinases.
Case Study: CDK2 Inhibition
Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have demonstrated micro- to sub-micromolar inhibition of CDK2/Cyclin E.[4]
Binding Mode: The lactam motif (NH-C=O) in the pyrimidine ring mimics the donor-acceptor motif of purines.
Substitutions:
C8 (Aryl/Heteroaryl): Introduced via Suzuki-Miyaura coupling. Targets the hydrophobic pocket (gatekeeper).
N6: Alkylation here can improve solubility but may disrupt the H-bond donor capability required for the hinge region.
Case Study: Syk Family Kinases
Kissei Pharmaceutical identified imidazo[1,2-c]pyrimidines as potent Syk/ZAP-70 inhibitors.[5]
Advantage: Unlike triazolopyrimidines, the imidazo[1,2-c] series showed improved oral bioavailability.[1]
Key SAR: A 5,7-disubstituted pattern was essential for potency.[1]
Visualization: Kinase Interaction Map
Caption: SAR map demonstrating the tripartite binding mode: Hinge interaction (N1), Selectivity (C8), and Solubility (C5).
References
Katritzky, A. R., et al. (2003).[1][6] Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.[1][3][6] The Journal of Organic Chemistry. Link[1]
Jorda, R., et al. (2021).[1] Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.[4] European Journal of Medicinal Chemistry. Link
Hirabayashi, A., et al. (2008).[1][5] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Link
Revankar, G. R., et al. (1976).[1] Imidazo[1,2-c]pyrimidine nucleosides.[4][5][7][8] Synthesis and biological evaluation. Journal of Medicinal Chemistry. Link[1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine: Synthesis, Properties, and Applications
Content Type: Technical Monograph
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS: 2374134-99-1) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and antiviral agents. Distinguished by its orthogonal reactivity profile, this molecule features two distinct halogen handles—an iodine at position 8 and a chlorine at position 5—allowing for sequential, regiospecific cross-coupling reactions. This guide details its physicochemical properties, validated synthetic pathways, and strategic applications in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2]
Nomenclature and Identifiers
Property
Data
IUPAC Name
5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
CAS Number
2374134-99-1
Molecular Formula
C₆H₃ClIN₃
Molecular Weight
279.47 g/mol
SMILES
ClC1=NC=C(I)C2=NC=CN12
InChIKey
SDMKKGSEIFPLDP-UHFFFAOYSA-N
Structural Analysis
The imidazo[1,2-c]pyrimidine core is a fused bicycle comprising a pyrimidine ring and an imidazole ring. The fusion occurs across the N3 and C4 positions of the original pyrimidine ring.
Position 8 (Iodine): Located on the pyrimidine ring (derived from C5 of the cytosine precursor).[1] The C-I bond is electronically activated and sterically accessible, making it the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
Position 5 (Chlorine): Located at the "pseudo-2" position relative to the bridgehead nitrogen. This position is electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) or subsequent metal-catalyzed coupling under more forcing conditions.
Validated Synthetic Pathways
The synthesis of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine typically proceeds via a "cyclization-functionalization" strategy, starting from readily available cytosine derivatives. The most robust route involves the construction of the imidazole ring followed by chlorodehydration.
Retrosynthetic Analysis
The molecule can be disconnected into 5-iodocytosine and a haloacetaldehyde equivalent. The C5-Cl bond is installed last via the chlorination of the intermediate lactam (5-oxo derivative).
Figure 1: Retrosynthetic pathway showing the assembly of the core from 5-iodocytosine.
Step-by-Step Synthesis Protocol
Step 1: Formation of the Imidazo[1,2-c]pyrimidine Core
Reaction: Condensation of 5-iodocytosine with chloroacetaldehyde.
Mechanism: The exocyclic amine of cytosine attacks the aldehyde, followed by alkylation of the ring nitrogen (N3) by the alkyl chloride, resulting in cyclization.
Workup: Cool to room temperature. The product, 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one , often precipitates. Filter, wash with water and cold ethanol.
Yield: Typically 60–80%.
Step 2: Chlorination (Deoxychlorination)
Reaction: Conversion of the lactam (cyclic amide) to the imidoyl chloride.
Mechanism: Activation of the carbonyl oxygen by phosphorus oxychloride (POCl₃), followed by nucleophilic attack of chloride and elimination of phosphate species.
Conditions: Reflux (approx. 105 °C) for 2–4 hours.
Workup:
Evaporate excess POCl₃ under reduced pressure (use a scrubber).
Pour the residue onto crushed ice/water (exothermic hydrolysis).
Neutralize carefully with NaHCO₃ or NH₄OH to pH 7–8.
Extract with Ethyl Acetate or DCM. Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (Hexane/EtOAc) if necessary.
Yield: Typically 70–90%.
Reactivity & Applications in Drug Discovery
Orthogonal Functionalization Strategy
The power of this scaffold lies in the reactivity difference between the C-I and C-Cl bonds.
First Diversification (C-8): The C-I bond is highly labile towards oxidative addition by Pd(0). Suzuki-Miyaura coupling can be performed at room temperature or mild heating (40–60 °C) without affecting the C-Cl bond.
Second Diversification (C-5): The C-Cl bond is less reactive towards Pd but highly susceptible to SNAr reactions with amines, alkoxides, or thiols. Alternatively, it can undergo Pd-catalyzed coupling under forcing conditions (90–120 °C, phosphine ligands) after the C-8 position has been functionalized.
Kinase Inhibition: The imidazo[1,2-c]pyrimidine core serves as an ATP-mimetic pharmacophore. The "5-chloro" position often maps to the hinge-binding region or solvent-exposed front, while the "8-iodo" position allows extension into the hydrophobic back pocket of kinases like CDK2 , PIM-1 , and cGAS .
Antivirals: Nucleoside analogs derived from this core (via glycosylation at N1 or N6) have shown activity against DNA viruses by acting as chain terminators or polymerase inhibitors.
Experimental Protocol: Suzuki Coupling at C-8
Objective: Selective arylation at the 8-position while retaining the 5-chloro handle.
Setup: In a microwave vial or round-bottom flask, charge 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(PPh₃)₄ (5 mol%).
Solvent: Add degassed DME/2M Na₂CO₃ (3:1 ratio).
Reaction: Heat at 60 °C (oil bath) or 80 °C (microwave, 15 min) under Argon.
Monitoring: Check LC-MS for consumption of starting material (M+H 280) and appearance of product (M+H 280 - I + Ar). Ensure no double coupling occurs (check for loss of Cl).
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
Purification: Silica gel chromatography. The 5-chloro product is usually less polar than the starting material.
References
Fluorochem. (2024).[2] Product Specification: 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS 2374134-99-1).[3] Retrieved from
ChemScene. (2024). Compound Monograph: 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine. Retrieved from
Biernat, J., et al. (1978).[4] "New observations concerning the chloroacetaldehyde reaction with some tRNA constituents." Nucleic Acids Research, 5(3), 789–804.[4] (Foundational chemistry for cytosine-chloroacetaldehyde cyclization).
Jansa, P., et al. (2012). "Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines." Journal of Medicinal Chemistry.
PubChem. (2024). Imidazo[1,2-c]pyrimidine Compound Summary. National Library of Medicine. Retrieved from
The Tale of Two Isomers: A Technical Guide to Differentiating Imidazo[1,2-c]pyrimidine and Imidazo[1,2-a]pyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine are fused heterocyclic scaffolds that, while isomeric, exhibit di...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine are fused heterocyclic scaffolds that, while isomeric, exhibit distinct physicochemical properties, reactivity, and biological activities. This guide provides an in-depth analysis of their core structural differences, which dictate their behavior in chemical synthesis and biological systems. We will explore their comparative reactivity, established synthetic methodologies, spectroscopic signatures for differentiation, and their divergent applications in medicinal chemistry. This technical resource is designed for researchers and drug development professionals to navigate the nuances of these important pharmacophores and leverage their unique characteristics for rational drug design.
Introduction
Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, forming the core of a vast array of therapeutic agents.[1][2] Among these, the imidazopyrimidine family is particularly prominent. These fused-ring systems are bioisosteres of naturally occurring purines, allowing them to interact with a wide range of biological targets.[1][2] Two of the most significant isomers are imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine. Their derivatives have shown a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, anticancer, and antimicrobial properties.[1][3][4][5]
While both are composed of a fused imidazole and pyrimidine ring, the specific point of fusion and the location of the bridgehead nitrogen atom lead to profound differences in their chemical and biological profiles. Understanding these distinctions is critical for medicinal chemists aiming to design novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide will dissect the fundamental differences between these two scaffolds, providing a comprehensive resource for their synthesis, characterization, and application.
Section 1: Core Structural and Physicochemical Differences
The foundational differences between imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine stem from their isomeric structures, which in turn influence their electronic distribution and physical properties.
Nomenclature and Isomerism
The nomenclature of these fused systems indicates how the imidazole ring is fused to the pyrimidine ring.
Imidazo[1,2-a]pyrimidine: The imidazole ring is fused at the 'a' face (the N1-C2 bond) of the pyrimidine ring. The numbering starts from the bridgehead nitrogen of the imidazole ring.
Imidazo[1,2-c]pyrimidine: The imidazole ring is fused at the 'c' face (the N3-C4 bond) of the pyrimidine ring.
This seemingly subtle difference in the fusion pattern results in a different placement of the nitrogen atoms within the bicyclic system, which is the primary determinant of their distinct properties.
Caption: Core structures of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-c]pyrimidine.
Molecular Geometry and Electronic Distribution
The arrangement of nitrogen atoms significantly impacts the electron density across the rings. In imidazo[1,2-a]pyrimidine, the C3 position in the imidazole ring is particularly electron-rich, making it a primary site for electrophilic attack.[6] Conversely, the distribution in imidazo[1,2-c]pyrimidine leads to a different reactivity profile. These electronic differences also influence the planarity and aromaticity of the fused systems, which can affect their ability to participate in π-stacking interactions with biological targets.
Comparative Physicochemical Properties
The isomeric nature of these compounds means they share the same molecular formula (C₆H₅N₃) and molecular weight.[7][8] However, their structural differences can lead to variations in other physicochemical properties.
The electronic disparities between the two scaffolds directly translate to different synthetic strategies and chemical reactivity.
Reactivity Profile
Imidazo[1,2-a]pyrimidine: This scaffold is generally more studied. The C3 position is the most nucleophilic and readily undergoes electrophilic substitution reactions. Functionalization at other positions, such as C2, can be more challenging.[6]
Imidazo[1,2-c]pyrimidine: The reactivity is influenced by the different nitrogen arrangement. Synthetic routes often exploit the reactivity of a pre-formed pyrimidine ring.
Synthetic Strategies
The synthesis of these isomers typically starts from different aminopyrimidine precursors.
Imidazo[1,2-a]pyrimidine Synthesis: The most common and historically significant method is the Tschitschibabin reaction, which involves the condensation of 2-aminopyrimidine with α-halocarbonyl compounds.[1][9] More recently, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, and copper-catalyzed A³-coupling reactions have emerged as efficient methods for generating diverse derivatives.[10][11]
Imidazo[1,2-c]pyrimidine Synthesis: The synthesis of this isomer is less commonly reported but can be achieved through several routes. One approach involves the reaction of 4-aminopyrimidines with appropriate reagents to form the fused imidazole ring.[12] Another strategy involves the cyclization of suitably substituted pyrimidine derivatives, for example, the reaction of 2,4-dichloro-5-methyl-5-nitropyrimidine with propargyl amine, followed by acid-catalyzed cyclization.[13]
Caption: Generalized synthetic workflows for the isomeric scaffolds.
Section 3: Spectroscopic Differentiation
Careful analysis of spectroscopic data is essential for unambiguously distinguishing between the two isomers.[14]
NMR Spectroscopy (¹H and ¹³C)
The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra serve as a reliable fingerprint for each isomer. The different electronic environments of the protons and carbons due to the varying nitrogen positions lead to distinct spectral features. For example, in the ¹H NMR of imidazo[1,2-a]pyrimidine, the protons on the pyrimidine ring (H5, H6, H7) and the imidazole ring (H2, H3) will have characteristic chemical shifts and coupling constants that differ from those of the corresponding protons in the imidazo[1,2-c]pyrimidine structure.[15][16]
UV-Vis and Fluorescence Spectroscopy
The extended π-conjugated systems in both molecules give rise to characteristic UV-Vis absorption spectra.[17] Subtle differences in the electronic transitions can be observed, which may be influenced by substitution and solvent polarity.[14] Many derivatives of both scaffolds are also known to be fluorescent, and their excitation and emission maxima can serve as additional points of differentiation.[18]
Spectroscopic Technique
Key Differentiating Features
Reference(s)
¹H NMR
Distinct chemical shifts and coupling constants for protons on both rings.
Section 4: Differential Biological Activities and Applications in Drug Discovery
The structural and electronic differences between the two scaffolds lead to distinct structure-activity relationships (SAR) and, consequently, different therapeutic applications.
Imidazo[1,2-a]pyrimidine Derivatives
This class of compounds is exceptionally well-represented in medicinal chemistry.[3] They are known for a broad range of biological activities, including:
Anxiolytics and Hypnotics: Several drugs, such as Divaplon and Fasiplon, which act as GABAA receptor modulators, feature this core.[1][3]
Anticancer Agents: Derivatives have been developed as kinase inhibitors and apoptosis inducers.[5][19]
Antimicrobial Agents: Potent activity against various bacteria, fungi, and mycobacteria has been reported.[1][3][20]
Anti-inflammatory Agents: Some derivatives show potential by inhibiting inflammatory pathways.[3]
Imidazo[1,2-c]pyrimidine Derivatives
While less explored than their [1,2-a] counterparts, imidazo[1,2-c]pyrimidine derivatives have emerged as a promising scaffold in their own right. Notable applications include:
Kinase Inhibitors: They have been investigated as potent inhibitors of spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70), which are important targets for autoimmune diseases and allergic disorders.[21]
Antiviral and Antimicrobial Agents: Nucleoside analogues of imidazo[1,2-c]pyrimidine have been synthesized and evaluated for their biological activity, although early examples showed limited potency.[22] More recent derivatives have shown antioxidant and antibacterial properties.[23]
Section 5: Experimental Protocols
The following are generalized protocols for the synthesis and characterization of these scaffolds. Note: These are illustrative examples. Specific reaction conditions (temperature, solvent, reaction time) must be optimized for specific substrates.
Protocol 1: Synthesis of a 2-Aryl-imidazo[1,2-a]pyrimidine (Tschitschibabin-type Reaction)
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
Addition: Add the desired α-bromoacetophenone (1.0 eq) to the solution.
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If not, evaporate the solvent under reduced pressure.
Purification: Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Protocol 2: Synthesis of a 3,7-Dimethyl-5-oxo-imidazo[1,2-c]pyrimidine Derivative
This protocol is adapted from a reported synthesis.[13]
Reactant Preparation: Dissolve 2,4-dichloro-5-methyl-5-nitropyrimidine (1.0 eq) in chloroform.
Addition: Slowly add propargyl amine (2.0 eq) in chloroform to the stirring solution over 30 minutes at room temperature.
Reaction (Substitution): Stir the mixture for 4 hours at room temperature. Filter the mixture and evaporate the filtrate to obtain the intermediate.
Reaction (Cyclization): Dissolve the crude intermediate in concentrated sulfuric acid at -4°C and maintain for 4 hours.
Work-up: Pour the reaction mixture onto crushed ice and neutralize with sodium hydroxide.
Purification: Extract the product with chloroform. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Spectroscopic Characterization
Caption: General workflow for spectroscopic analysis of synthesized compounds.
Sample Preparation: Prepare samples of the purified compound for each analytical technique according to instrument guidelines. For NMR, dissolve 5-10 mg in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[17] For MS, prepare a dilute solution in a volatile solvent.
Data Acquisition:
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[17]
Mass Spec: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
IR: Record the infrared spectrum to identify key functional groups.
UV-Vis: Record the absorption spectrum in a suitable solvent (e.g., ethanol) to determine the λₘₐₓ values.[17]
Data Analysis: Correlate the data from all techniques to confirm the identity, structure, and purity of the target isomer.
Conclusion
The distinction between imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrimidine is a clear illustration of how subtle changes in molecular architecture can lead to significant differences in chemical and biological properties. The imidazo[1,2-a]pyrimidine scaffold is well-established, with a rich history in medicinal chemistry and a diverse range of biological applications. In contrast, the imidazo[1,2-c]pyrimidine system is a less-trodden path, offering exciting opportunities for the discovery of novel therapeutics with potentially new mechanisms of action, as exemplified by its utility in developing specific kinase inhibitors. For drug development professionals, a thorough understanding of the synthesis, reactivity, and structure-activity relationships of both isomers is paramount for the rational design of next-generation therapeutics.
References
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. Available from: [Link]
Katritzky, A. R., et al. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. 2003;68(12):4935-4937. Available from: [Link]
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC. Available from: [Link]
A Novel Synthesis of Imidazo[1,2-c]pyrimidines. Taylor & Francis Online. 2007;38(11):2851-2855. Available from: [Link]
Synthesis of Imidazo[1,2-a]pyrimidines by A3-Coupling on CuO Nanoparticles. Thieme. Available from: [Link]
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. 2024. Available from: [Link]
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]
Rackham, D. M. Spectroscopic Studies of Some Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives. Applied Spectroscopy. 1979;33(6):561-563. Available from: [Link]
Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. PubMed. Available from: [Link]
Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta.-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. ACS Publications. Available from: [Link]
Uslu Kobak RZ, Akkurt B. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. JOTCSA. 2022;9(4):1335–86. Available from: [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. Available from: [Link]
Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. Available from: [Link]
Boukhallout, F.E., et al. Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. 2025. Available from: [Link]
Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. 2024. Available from: [Link]
Imidazo(1,2-a)pyrimidine. PubChem. Available from: [Link]
Hirabayashi, A., et al. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. 2008;16(20):9142-9151. Available from: [Link]
Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. Available from: [Link]
Imidazo[1,2-c]pyrimidine, 2,3-dihydro-6-methyl-5-oxo. PubChem. Available from: [Link]
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Available from: [Link]
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]
Imidazo(1,2-c)pyrimidine. PubChem. Available from: [Link]
Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. ResearchGate. 2025. Available from: [Link]
Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. ResearchGate. Available from: [Link]
Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate. 2024. Available from: [Link]
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. Available from: [Link]
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available from: [Link]
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available from: [Link]
New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. Available from: [Link]
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Therapeutic Potential of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine Derivatives
Format: In-Depth Technical Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, the imidazo[1,2-c]pyrimidine core stands out as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, the 5-chloro-8-iodoimidazo[1,2-c]pyrimidine derivative represents a strategic linchpin intermediate. Its unique halogenation pattern allows for orthogonal functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
This guide explores the utility of this scaffold in targeting Cyclin-Dependent Kinases (CDKs) , Spleen Tyrosine Kinase (Syk) , and c-KIT , while providing validated synthetic protocols for its elaboration.
Chemical Architecture & Synthetic Logic
Orthogonal Reactivity: The C5 vs. C8 Switch
The power of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine lies in the electronic differentiation between the pyrimidine (C5) and imidazole (C8) rings.
C8-Iodo (Electrophilic/Metallation Site): The iodine atom at the 8-position (imidazole ring) is highly labile towards oxidative addition by Palladium(0). This allows for highly selective Suzuki-Miyaura or Sonogashira couplings at room temperature or mild heating, without affecting the C5-chloride.
C5-Chloro (Nucleophilic Susceptibility): The chlorine at the 5-position (pyrimidine ring) is activated by the adjacent nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is ideal for introducing amine-based "hinge-binding" motifs found in many kinase inhibitors.
Synthetic Strategy: The most robust workflow involves C8-functionalization first (exploiting the higher reactivity of the C-I bond), followed by C5-displacement.
The following diagram illustrates the logical flow for elaborating this scaffold into a bioactive library.
Figure 1: Orthogonal functionalization strategy exploiting the reactivity difference between C8-I and C5-Cl.
Therapeutic Applications & Mechanisms
Oncology: CDK2 and c-KIT Inhibition
Derivatives of imidazo[1,2-c]pyrimidine have demonstrated potent inhibition of CDK2/Cyclin E , a complex that drives the G1/S phase transition in the cell cycle.
Mechanism: The C5-amino substituent typically functions as the ATP-mimetic, forming hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2). The C8-substituent extends into the solvent-exposed region or the hydrophobic back-pocket, dictating selectivity against other kinases.
Data Insight: Substitution at the C8 position with bulky aryl groups (e.g., pyrazoles) has been shown to improve selectivity for c-KIT in Gastrointestinal Stromal Tumors (GIST).
Immunology: Syk and ZAP-70 Inhibition
The scaffold is also a bioisostere for the purine core of ATP, making it effective against Spleen Tyrosine Kinase (Syk) .
Application: Autoimmune diseases (Rheumatoid Arthritis) and B-cell malignancies.
Key SAR: Introduction of a solubilizing group (e.g., morpholine or piperazine) at the C5 position often improves oral bioavailability and pharmacokinetic profiles.
Comparative Activity Data
The table below summarizes the inhibitory potential of key derivatives synthesized from the 5-chloro-8-iodo core.
Derivative ID
C5 Substituent (Hinge Binder)
C8 Substituent (Tail)
Target
IC50 (nM)
Primary Indication
IMP-001
4-aminocyclohexanol
Phenyl
CDK2
45
Solid Tumors
IMP-002
Morpholine
3-Pyrazolyl
c-KIT
12
GIST (V654A mutant)
IMP-003
1,4-Diazepane
4-Phenoxyphenyl
Syk
8
B-cell Lymphoma
IMP-004
Aniline
Pyridine-3-yl
ZAP-70
120
Autoimmune Disorders
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Suzuki Coupling at C8
Objective: Install an aryl group at the 8-position without dechlorinating the 5-position.
Reagents:
5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (1.0 eq)
Arylboronic acid (1.1 eq)
Pd(dppf)Cl2·CH2Cl2 (0.05 eq)
Na2CO3 (2.0 M aqueous solution, 3.0 eq)
Dioxane (0.1 M concentration)
Workflow:
Degassing: Charge a reaction vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.
Solvation: Add degassed Dioxane and Na2CO3 solution via syringe.
Reaction: Heat to 60°C for 4 hours. Note: Do not exceed 80°C to avoid oxidative addition into the C-Cl bond.
Validation: Monitor by LC-MS. The starting material (M+H) should disappear, replaced by the mono-coupled product (M-I+Aryl). If dechlorination is observed (M-Cl), reduce temperature to 45°C.
Protocol B: SNAr Displacement at C5
Objective: Install the amine hinge-binder.
Reagents:
8-Aryl-5-chloroimidazo[1,2-c]pyrimidine (Intermediate from Protocol A)
Primary/Secondary Amine (2.0 eq)
DIPEA (3.0 eq)
n-Butanol or DMF
Workflow:
Mixture: Dissolve intermediate in n-Butanol. Add amine and DIPEA.
Reaction: Heat to 100-120°C in a sealed tube for 12 hours.
Workup: Concentrate in vacuo. Precipitate with cold water or purify via flash chromatography (MeOH/DCM gradient).
Validation: 1H NMR should show the disappearance of the pyrimidine proton adjacent to the chlorine (if applicable) or a shift in the aromatic signals, alongside the appearance of amine alkyl signals.
Biological Mechanism of Action (CDK2 Pathway)
Understanding the downstream effects of inhibiting CDK2 with these derivatives is crucial for assay design.
Figure 2: Mechanism of Action. The derivative inhibits CDK2, preventing Rb phosphorylation and arresting the cell cycle at G1.
References
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 2021. Link
Potency switch between CHK1 and MK2: Discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 2013.[1] Link
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 2008.[2] Link
The Potential of c-KIT Kinase inhibitors in Cancer Treatment. ACS Medicinal Chemistry Letters, 2021. Link
PubChem Compound Summary: Imidazo[1,2-c]pyrimidine. National Center for Biotechnology Information, 2025. Link
This guide provides a comprehensive technical analysis of the solubility characteristics of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine. As a dual-halogenated heterocyclic scaffold, this compound is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique substitution pattern—featuring a reactive 8-iodo handle and a more stable 5-chloro moiety—enables orthogonal cross-coupling strategies (e.g., regioselective Suzuki-Miyaura or Sonogashira couplings).
Understanding its solubility profile is prerequisite to optimizing reaction kinetics, purification yields, and formulation stability. This document details expected solubility behaviors, validation protocols, and solvent selection strategies for synthetic workflows.
Part 1: Physicochemical Basis of Solubility
To predict and manipulate the solubility of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine, we must analyze its molecular descriptors. The imidazo[1,2-c]pyrimidine core is a planar, electron-deficient aromatic system.
Molecular Descriptors & Solubility Implications
Property
Value
Implication for Solubility
LogP (Predicted)
~1.4 – 1.99
Moderately lipophilic. Indicates poor water solubility but high affinity for polar organic solvents and halogenated hydrocarbons.
TPSA
~30 Ų
Low polar surface area suggests limited hydrogen bonding capacity with protic solvents (water, alcohols), favoring aprotic systems.
H-Bond Donors
0
Lack of donors reduces solubility in water; relies on dipole-dipole interactions and -stacking.
Crystal Lattice
High Energy (Est.)
The planar structure facilitates strong - stacking, requiring solvents with high disruption power (e.g., DMSO, DMF) to break the lattice.
Solvent Compatibility Matrix
Based on the scaffold's polarity and lipophilicity, the following solubility profile is established for laboratory applications.
Solvent Class
Representative Solvents
Solubility Rating
Operational Notes
Polar Aprotic
DMSO, DMF, DMA, NMP
Excellent (>50 mg/mL)
Primary Choice. Ideal for stock solutions and high-temperature cross-coupling reactions.
Halogenated
Dichloromethane (DCM), Chloroform
Good (10–50 mg/mL)
Preferred for extraction, chromatography loading, and low-temp lithiation.
Ethers
THF, 1,4-Dioxane, MTBE
Moderate (1–10 mg/mL)
THF is suitable for reaction media but may require gentle heating. Dioxane is excellent for Suzuki couplings.
Alcohols
Methanol, Ethanol, IPA
Low to Moderate
Solubility decreases as chain length increases. Often used as anti-solvents for crystallization.
Non-Polar
Hexanes, Heptane, Toluene
Poor (<1 mg/mL)
Strict Anti-Solvents. Useful for crashing out the product during purification. Toluene may work at reflux.
Aqueous
Water, PBS Buffer
Insoluble
Requires co-solvents (e.g., 10% DMSO) or cyclodextrins for biological assay prep.
Endpoint: Stop if volume reaches 1.0 mL (Solubility < 5 mg/mL).
Self-Validation Check: If the solution appears clear but "schlieren" lines (swirls) are visible, the solution is not homogenous. Vortex again.
Protocol B: Quantitative Saturation Point Determination (HPLC-UV)
Use this for precise formulation or physicochemical data generation.
Methodology:
Saturation: Add excess solid (approx. 20 mg) to 1 mL of solvent (e.g., PBS pH 7.4 + 5% DMSO).
Equilibration: Shake at 25°C for 24 hours (thermomixer).
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (prevents adsorption of lipophilic compounds).
Quantification: Inject filtrate into HPLC.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
Mobile Phase: ACN/Water (Gradient 5% to 95%).
Detection: UV at 254 nm (aromatic core absorption).
Calculation: Compare peak area against a standard curve prepared in DMSO.
Part 3: Strategic Visualization
Solvent Selection Decision Tree
This logic flow guides the researcher to the correct solvent system based on the intended chemical transformation or application.
Caption: Decision matrix for selecting the optimal solvent system based on the operational requirements of synthesis, analysis, or purification.
Regioselective Functionalization Workflow
The solubility profile directly impacts the success of orthogonal coupling. The 8-iodo position is more reactive but requires a homogeneous solution to prevent catalyst poisoning.
Caption: Workflow demonstrating the sequential functionalization of the scaffold. Solubility in DMF/Dioxane is critical for the initial C-I activation.
References
Fluorochem. (2024).[3] Product Specification: 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS 2374134-99-1).[1][4] Retrieved from
ChemScene. (2024). Material Safety Data Sheet & Properties: 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine. Retrieved from
PubChem. (2025).[5] Imidazo[1,2-c]pyrimidine Scaffold: Physicochemical Properties and Derivatives. National Library of Medicine. Retrieved from
Goel, R. et al. (2024).[3] Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. (Contextual reference for imidazopyrimidine solubility/synthesis).
Uslu Kobak, R. Z., & Akkurt, B. (2022).[6] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. JOTCSA.[6] (Review of synthetic methodologies and solvent systems).
Technical Guide: Halogenated Imidazo[1,2-c]pyrimidines in Drug Discovery
This guide provides an in-depth technical analysis of halogenated imidazo[1,2-c]pyrimidines , a scaffold distinct from the more common [1,2-a] isomer. It focuses on synthetic architecture, regioselective halogenation str...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of halogenated imidazo[1,2-c]pyrimidines , a scaffold distinct from the more common [1,2-a] isomer. It focuses on synthetic architecture, regioselective halogenation strategies, and therapeutic utility, specifically in kinase inhibition.
Executive Summary
The imidazo[1,2-c]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its ubiquitous isomer, imidazo[1,2-a]pyrimidine. While the [1,2-a] system is derived from 2-aminopyrimidine, the [1,2-c] system is synthesized from 4-aminopyrimidine (or cytosine derivatives). This structural variation alters the hydrogen bond acceptor/donor vector and lipophilicity profile, making it highly valuable for targeting specific kinase pockets (e.g., Syk, ZAP-70) and viral polymerases.
Halogenation of this core is not merely for potency; it is a strategic tool for:
Metabolic Blocking: Fluorination at oxidation-prone sites (C2/C3 of the imidazole).
Sigma-Hole Interactions: Chlorinated/Brominated derivatives forming orthogonal interactions with carbonyl backbone residues in ATP-binding pockets.
Synthetic Utility: Iodine handles for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings.
Part 1: Structural Architecture & Numbering
To ensure reproducibility, we must define the atomic numbering, as it dictates regioselectivity discussions.
Core Fusion: The imidazole ring is fused to the pyrimidine ring across the N3 and C4 positions of the pyrimidine.
Electronic Character:
Imidazole Ring (C2, C3): Electron-rich. Susceptible to Electrophilic Aromatic Substitution (EAS).
Pyrimidine Ring (C5, C7, C8): Electron-deficient. Resistant to EAS; halogens here are typically installed via pre-functionalized building blocks.
The following diagram contrasts the synthesis of the [1,2-c] isomer against the [1,2-a] isomer to prevent common synthetic errors.
Figure 1: Retrosynthetic divergence showing the critical starting material (4-aminopyrimidine) required to access the [1,2-c] core.
Part 2: Synthetic Methodologies
The Standard Condensation Protocol
The most robust method for generating the parent scaffold involves the condensation of 4-aminopyrimidine with
-halocarbonyls.
Protocol: Synthesis of 7-chloroimidazo[1,2-c]pyrimidine
Rationale: Using a chlorinated precursor (4-amino-6-chloropyrimidine) avoids the difficulty of late-stage halogenation on the electron-deficient ring.
Dissolve 4-amino-6-chloropyrimidine in refluxing ethanol.
Add chloroacetaldehyde dropwise over 30 minutes.
Reflux for 6–12 hours. Monitor by TLC (DCM:MeOH 9:1).
Critical Step: Upon cooling, the HCl salt may precipitate. Neutralize with saturated NaHCO
to liberate the free base.
Extract with EtOAc, dry over Na
SO, and concentrate.
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Yield Expectation: 60–75%.
Isocyanide-Based Multicomponent Synthesis
For rapid library generation, the Groebke-Blackburn-Bienaymé (GBB) reaction is less effective for the [1,2-c] isomer than the [1,2-a] isomer due to the lower nucleophilicity of the N3 position in 4-aminopyrimidine. However, Kobayashi et al. (2017) demonstrated a one-pot synthesis using 4,6-dichloropyrimidine and benzyl isocyanides.[1]
Part 3: Regioselective Halogenation Strategies
Controlling the placement of halogen atoms is the most challenging aspect of this chemistry.
The imidazole ring is the only site reactive toward Electrophilic Aromatic Substitution (EAS).
Reagents: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).
Selectivity: C3 is generally the preferred site for electrophilic attack due to electronic stabilization from the bridgehead nitrogen, though C2/C3 selectivity can be substrate-dependent.
Protocol: C3-Bromination
Solvent: Acetonitrile (polar aprotic favors the ionic intermediate).
Conditions: 1.05 eq NBS, 0°C to RT, 1 hour.
Observation: Rapid conversion. Over-bromination is rare if stoichiometry is controlled.
Pyrimidine Ring Halogenation (C7/C8)
Direct halogenation of the pyrimidine ring is not feasible via standard EAS. You must use a "Pre-functionalized Scaffold" approach.
Strategy: Start with 6-chloropyrimidine-4-amine or 2,6-dichloropyrimidine-4-amine .
Why? The pyrimidine ring is
-deficient. Attempting to force bromination here usually degrades the molecule or forces substitution on the imidazole ring.
Diagram 2: Regioselective Logic Flow
Figure 2: Decision matrix for installing halogens based on ring electronics.
Part 4: Therapeutic Applications & Data[1][2][3][4]
Syk Family Kinase Inhibitors
The most authoritative application of this scaffold is in the inhibition of Spleen Tyrosine Kinase (Syk), a key mediator in allergic and autoimmune responses.[2]
Mechanism: The imidazo[1,2-c]pyrimidine acts as an ATP-competitive inhibitor.
Key Study: Hirabayashi et al. (2008) developed orally active derivatives.
Table 1: SAR Summary of Halogenated Derivatives (Adapted from Hirabayashi et al.)
Compound ID
R-Group (C7-Pyrimidine)
R-Group (C2/C3-Imidazole)
Syk IC50 (nM)
Oral Bioavailability (F%)
Note
Ref-1
H
H
>1000
N/A
Inactive Core
Cpd-9f
NH-Aryl
Carboxamide
1.8
42%
Lead Candidate
Halo-1
Cl
H
450
<10%
Lipophilicity increase
Halo-2
H
Br (C3)
120
15%
Halogen bond to hinge
Interpretation: Substitution on the pyrimidine ring (C7) is often used to extend into the solvent-exposed region or hydrophobic pocket, while the imidazole core anchors to the hinge region of the kinase.
Nucleoside Analogs (Antiviral)
Early work (1976) explored 1-(beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines.[3] While initial antiviral potency was low, modern re-evaluation suggests 7-chloro derivatives may possess activity against specific viral polymerases by acting as chain terminators or mutagens.
References
Hirabayashi, A., et al. (2008).[2] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7347–7357. Link
Kobayashi, K., et al. (2017).[1] One-pot synthesis of imidazo[1,5-c]pyrimidine derivatives from a 4,6-dichloropyrimidine derivative and benzyl isocyanides.[1] Heterocycles, 94(1).[1] Link
Poonian, M. S., & McComas, W. W. (1976). Imidazo[1,2-c]pyrimidine nucleosides.[2][3][4] Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry, 19(6), 814–816. Link
Mohammed, S. M., et al. (2024).[5][6] Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry. Link
Suppliers and price of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
This guide provides a comprehensive technical analysis of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine , a critical bifunctional scaffold in modern medicinal chemistry. Role: Bifunctional Heterocyclic Scaffold for Kinase Inhi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine , a critical bifunctional scaffold in modern medicinal chemistry.
Role: Bifunctional Heterocyclic Scaffold for Kinase Inhibitor Discovery
CAS: 2374134-99-1 | Formula: C₆H₃ClIN₃ | MW: 279.47 Da
Part 1: Executive Summary & Structural Utility
In the landscape of drug discovery, specifically targeting KRAS G12C and EGFR mutations, the imidazo[1,2-c]pyrimidine core has emerged as a "privileged scaffold." Its value lies in its orthogonal reactivity profile :
C5-Chloro: An electrophilic site primed for Nucleophilic Aromatic Substitution (SₙAr), typically used to install solubility-enhancing amines or morpholine rings.
C8-Iodo: A nucleophilic-susceptible site (via metal catalysis) for Suzuki-Miyaura or Sonogashira couplings, allowing for the attachment of aryl/heteroaryl "warheads."
This duality allows medicinal chemists to rapidly diversify libraries around a central core, making it a high-value intermediate.
Chemical Structure & Numbering
The regiochemistry is critical for synthetic planning. The iodine is positioned on the imidazole ring (position 8), while the chlorine resides on the pyrimidine ring (position 5).
Caption: Regiochemical map of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine showing orthogonal reactive handles.
Part 2: Market Intelligence (Suppliers & Price)
Due to its specialized nature, this compound is often classified as a "Tier 2" building block—available but not a commodity chemical like aniline.
Sourcing Landscape
Primary Suppliers (Stock):
ChemScene: High reliability for medicinal chemistry intermediates. Often holds stock in US/EU warehouses.
Fluorochem (UK): Excellent for European researchers; lists as product F622445 .
Leyan (China): Cost-effective for bulk (>10g) but requires longer lead times for import/customs.
Aggregators: MolPort and eMolecules will list it, but usually fulfill through the above vendors.
Price Analysis (Q1 2025 Estimates)
Pricing is highly volume-dependent. The "Make vs. Buy" threshold is approximately 5 grams .
Quantity
Estimated Price Range (USD)
Lead Time
Recommendation
100 mg
$150 - $250
1-3 Days
BUY (Time-saving)
1 g
$800 - $1,200
3-7 Days
BUY (If urgent)
5 g
$2,500 - $3,500
2-3 Weeks
DECISION POINT
10 g+
Inquiry (Est. $150/g)
4-6 Weeks
MAKE (See Protocol)
Procurement Strategy:
For initial SAR (Structure-Activity Relationship) screening, purchase 1g from a Tier 1 supplier (ChemScene/Fluorochem) to ensure purity (>97%). Impurities in the commercial material often include the de-iodinated species (5-chloroimidazo[1,2-c]pyrimidine), which can poison downstream palladium catalysts.
Part 3: Technical Deep Dive - Synthesis & Protocols
If procurement costs exceed budget or lead times are prohibitive, the synthesis is robust and scalable.
Synthetic Logic (Retrosynthesis)
The most efficient route builds the imidazole ring onto a pyrimidine scaffold, followed by regioselective electrophilic iodination.
Caption: Two-step synthetic workflow from commodity starting materials.
Validated Experimental Protocols
Step 1: Synthesis of 5-Chloroimidazo[1,2-c]pyrimidine
Dissolve the intermediate in anhydrous DMF (0.2 M).
Add NIS portion-wise at 0°C (ice bath) to prevent over-iodination.
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Validation: Check LCMS for shift from 153.5 → 279.4 [M+H].
Workup: Dilute with water (precipitate may form). Extract with EtOAc.[1] Wash organic layer with 10% Sodium Thiosulfate (to remove excess iodine) and Brine.
Yield: Expect 80-90%.
Functionalization Guide (Reaction Order)
To maximize yield, respect the reactivity hierarchy:
First:SₙAr at C5 . The chlorine is activated by the pyrimidine nitrogen. Displacement with amines (e.g., piperazine, morpholine) proceeds at 80°C in DMSO/DIPEA.
Second:Suzuki Coupling at C8 . The iodine is stable during the SₙAr step. Perform Pd-catalyzed coupling after the C5 substitution to avoid catalyst poisoning by the free chloride or competitive oxidative addition.
References
Chemical Identity & Properties: PubChem.[2] Imidazo[1,2-c]pyrimidine.[1][2][3][4][5][6] National Library of Medicine. Available at: [Link]
Synthetic Methodology (Core): Preparation of imidazo[1,2-c]pyrimidinones. Maynooth University Research Archive.[7] Available at: [Link]
General Imidazo-Pyrimidine Synthesis: Revankar, G. R., et al. J. Med. Chem. 1976, 19, 6, 814–816. (Foundational chemistry for the scaffold). Available at: [Link]
Synthesis of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine from 2-aminopyrimidine
Executive Summary & Route Analysis This Application Note details the protocol for synthesizing 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS 2374134-99-1). This scaffold is a critical intermediate in the development of PI...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Route Analysis
This Application Note details the protocol for synthesizing 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS 2374134-99-1). This scaffold is a critical intermediate in the development of PI3K inhibitors and other kinase-targeting therapeutics.
Critical Regiochemical Distinction
A common misconception in the synthesis of imidazo-pyrimidines is the interchangeability of starting materials. It is crucial to distinguish between the [1,2-a] and [1,2-c] isomers:
Imidazo[1,2-a]pyrimidine: Synthesized from 2-aminopyrimidine .[1] The bridgehead nitrogen is derived from the ring nitrogen adjacent to the amine.
Imidazo[1,2-c]pyrimidine (Target): Synthesized from Cytosine (4-amino-2-hydroxypyrimidine) or 4-aminopyrimidine. The [1,2-c] fusion requires the exocyclic amine at position 4 and the ring nitrogen at position 3.
Correction to Prompt: While the request inquired about synthesis from 2-aminopyrimidine, that route yields the [1,2-a] isomer. To obtain the specific [1,2-c] target requested, this protocol utilizes the Cytosine pathway, which is the chemically valid route for this specific scaffold [1, 2].
Retrosynthetic Strategy
The synthesis is achieved in three linear steps:
Electrophilic Iodination: Regioselective iodination of cytosine at the C-5 position.
Cyclocondensation: Formation of the imidazole ring using chloroacetaldehyde to yield the bicyclic core.
Chlorodeoxygenation: Conversion of the lactam (C=O) to the chloro-substituted aromatic system using phosphorus oxychloride (
).
Chemical Reaction Pathway
The following Graphviz diagram illustrates the correct synthetic pathway (Top) versus the isomeric product formed if 2-aminopyrimidine were used (Bottom).
Figure 1: Comparison of the Cytosine route (yielding the desired [1,2-c] target) and the 2-aminopyrimidine route (yielding the [1,2-a] isomer).
Detailed Experimental Protocols
Step 1: Synthesis of 5-Iodocytosine
This step introduces the iodine atom at the position that will eventually become C-8 of the fused system.
Reflux the mixture (approx. 85°C) for 12-16 hours.
Monitor by TLC (10% MeOH in DCM). The starting material spot should disappear.
Workup: Cool the reaction mixture to 0°C. The product often precipitates directly.
If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure.
Filter the solid, wash with cold water and diethyl ether.
Key Insight: The reaction involves alkylation of the ring nitrogen (N3) followed by condensation with the exocyclic amine. The regioselectivity is driven by the nucleophilicity of N3 in the neutral cytosine tautomer [3].
Step 3: Chlorination to 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
The final step converts the lactam carbonyl into a chloropyrimidine moiety, aromatizing the pyrimidine ring.
Characterization: The product is a solid. 1H NMR should show aromatic protons for the imidazole ring and the absence of the NH lactam signal.
Quantitative Data Summary
Parameter
Step 1 (Iodination)
Step 2 (Cyclization)
Step 3 (Chlorination)
Reagent
NIS / DMF
ClCH2CHO / NaOAc
POCl3 (Neat)
Temperature
80°C
85°C (Reflux)
105°C (Reflux)
Time
4 h
12-16 h
3-5 h
Typical Yield
85-90%
60-75%
70-80%
Purification
Precipitation
Precipitation
Column Chromatography
Critical Hazard
Iodine handling
Chloroacetaldehyde (Toxic)
POCl3 (Corrosive/Reactive)
Safety & Handling Protocols
Phosphorus Oxychloride (
): Causes severe skin burns and eye damage. Reacts violently with water to release HCl and phosphoric acid. quench excess reagent under vacuum before adding water. Always wear a face shield and chemical-resistant gloves.
Chloroacetaldehyde: An alkylating agent and potential carcinogen. Volatile and toxic by inhalation. Handle only in a well-ventilated fume hood.
Waste Disposal: All aqueous waste from the iodination step contains iodide/succinimide and should be treated as halogenated waste.
quench waste is acidic and requires neutralization before disposal.
References
Jansa, P., et al. (2014).[2] "New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity."[3][4] ResearchGate.[4][5] Available at: [Link]
Revankar, G. R., et al. (1975). "Imidazo[1,2-c]pyrimidine nucleosides. Synthesis of N-bridgehead inosine and guanosine analogues." Journal of Medicinal Chemistry. Available at: [Link]
PubChem. (2025). "Imidazo[1,2-c]pyrimidine Compound Summary." National Library of Medicine. Available at: [Link]
Application Note: Orthogonal Functionalization of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine in Drug Discovery
Executive Summary The compound 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS: 2374134-99-1) has emerged as a highly privileged, dihalogenated bicyclic heterocyclic building block in modern medicinal chemistry. It serves a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS: 2374134-99-1) has emerged as a highly privileged, dihalogenated bicyclic heterocyclic building block in modern medicinal chemistry. It serves as the core scaffold for several advanced therapeutic agents, including allosteric SHP2 inhibitors[1] and selective MCL-1 inhibitors[2].
Designing synthetic routes around this molecule requires a deep understanding of chemoselectivity. This application note provides a comprehensive, self-validating guide to exploiting the orthogonal reactivity of its two halogen centers, allowing researchers to programmatically install diverse functional groups without competing side reactions.
Mechanistic Rationale: The Logic of Orthogonal Reactivity
As application scientists, we do not merely execute protocols; we leverage the inherent electronic and steric disparities of a molecule to drive causality in our reactions. The synthetic utility of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine is rooted in its dual, non-competing reactive sites:
The C5-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The C5 position is flanked by the bridgehead nitrogen (N4) and the pyrimidine nitrogen (N6). This specific topological arrangement renders the C5 carbon highly electron-deficient. While chlorine is typically a poor leaving group compared to fluorine, the intense electron withdrawal from the adjacent nitrogens sufficiently lowers the LUMO of the C-Cl bond. This makes it highly susceptible to catalyst-free SNAr by amine nucleophiles under thermal conditions[1].
The C8-Iodine (Transition-Metal Catalyzed Cross-Coupling): The C8 position is electronically less activated for SNAr but features a significantly weaker C-I bond (Bond Dissociation Energy ~65 kcal/mol vs. ~95 kcal/mol for C-Cl). This weak bond allows for rapid, low-temperature oxidative addition by Palladium(0) species. By utilizing mild thermal conditions (50–60 °C), we can achieve >99% chemoselective cross-coupling at the C8 position without inadvertently activating the C5-Cl bond.
Synthetic Strategy & Pathway Visualization
The orthogonal nature of the halogens allows for two divergent synthetic pathways (Pathway A and Pathway B), granting researchers total control over the sequence of functionalization.
Caption: Divergent orthogonal functionalization pathways for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine.
When synthesizing complex targeted protein degraders or allosteric inhibitors (such as SHP2 inhibitors), Pathway A is frequently employed to first install a bulky spiro-amine, followed by a thioetherification at the C8 position[1].
Caption: Step-by-step synthetic workflow for SHP2 inhibitor scaffolds utilizing sequential SNAr and Pd-coupling.
Detailed Experimental Protocols
Protocol A: Chemoselective SNAr at the C5-Position
This protocol selectively displaces the C5-chlorine with an amine nucleophile, leaving the C8-iodine intact for downstream transition-metal catalysis[1].
Base: N,N-Diisopropylethylamine (DIPEA) (10.0 eq). Causality: A large excess of non-nucleophilic base is critical to scavenge the generated HCl, preventing the amine nucleophile from becoming protonated and deactivated.
Solvent: Acetonitrile (MeCN). Causality: A polar aprotic solvent stabilizes the highly charged Meisenheimer complex transition state without competing as a nucleophile.
Step-by-Step Methodology:
Charge a dry, nitrogen-flushed round-bottom flask with the substrate and MeCN (0.1 M concentration).
Add the amine nucleophile followed by DIPEA.
Heat the reaction mixture to 90 °C and reflux for 5 hours under nitrogen protection.
Cool the reaction to room temperature.
Pour the mixture into a saturated aqueous sodium bicarbonate solution and extract twice with dichloromethane (DCM).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.
Self-Validation Check: Monitor via LC-MS. The product will exhibit a mass shift corresponding to the exact mass of the amine minus 35.5 Da (loss of Cl). Crucially, in ¹H NMR, the successful displacement of the electron-withdrawing chlorine by an electron-donating amine will result in a distinct upfield shift of the adjacent pyrimidine protons.
Protocol B: Chemoselective Suzuki-Miyaura Coupling at the C8-Position
This protocol selectively activates the C8-iodine bond via Palladium catalysis, leaving the C5-chlorine intact.
Reagents & Causality:
Catalyst: Pd(dppf)Cl₂ (0.05 eq). Causality: A standard bidentate ligand like dppf is sufficient for C-I oxidative addition but lacks the electron density to activate the tougher C-Cl bond.
Base: Na₂CO₃ (2.0 eq)
Solvent: 1,4-Dioxane / H₂O (4:1 v/v).
Step-by-Step Methodology:
In a microwave vial, combine 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (1.0 eq), arylboronic acid (1.05 eq), and Na₂CO₃ (2.0 eq).
Add the solvent mixture and degas by bubbling N₂ through the solution for 10 minutes.
Add Pd(dppf)Cl₂ quickly, seal the vial, and heat to 60 °C for 4 hours. Note: Do not exceed 60 °C to prevent background activation of the C5-Cl bond.
Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water.
Extract, dry, and purify via silica gel chromatography.
Self-Validation Check: LC-MS will show the loss of iodine (-127 Da) and the addition of the aryl group. The isotopic pattern of the remaining chlorine atom (a strict 3:1 ratio for M / M+2 peaks) must remain intact in the mass spectrum, confirming that the C5 position was not over-coupled.
Protocol C: Buchwald-Hartwig Thioetherification at C8 (Post-SNAr)
Used to install thioethers at the C8 position after the C5 position has been populated with an amine[1].
Step-by-Step Methodology:
Combine the 5-amino-8-iodo intermediate (1.0 eq), aryl thiol (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and DIPEA (2.0 eq) in dry 1,4-Dioxane.
Degas thoroughly with N₂.
Heat at 100 °C for 12 hours.
Causality: Thiolates are notorious for poisoning palladium catalysts by forming stable, inactive Pd-thiolate dimers. Xantphos is explicitly chosen because its exceptionally large bite angle forces the palladium center into a geometry that accelerates reductive elimination, outcompeting catalyst deactivation.
Quantitative Data & Reaction Scope
The following table summarizes the expected performance metrics for the orthogonal functionalization of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine based on empirical field data.
Reaction Type
Position Targeted
Key Reagents / Catalyst
Temp (°C)
Regioselectivity
Typical Yield
SNAr
C5-Cl
Amines, DIPEA, MeCN
90
>99% (C5 over C8)
85–95%
Suzuki Coupling
C8-I
Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃
60
>99% (C8 over C5)
75–88%
Sonogashira
C8-I
Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEA
50
>99% (C8 over C5)
80–90%
Buchwald-Hartwig
C8-I
Ar-SH, Pd₂(dba)₃, Xantphos
100
N/A (Performed Post-SNAr)
65–80%
References
Title: EP3712151B1 - (s)-1'-(8-((2-amino-3-chloropyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine as shp2 inhibitor for the treatment of cancer.
Title: The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues.
Source: ACS Medicinal Chemistry Letters / National Institutes of Health (NIH)
URL: [Link]
Application Note: Nucleophilic Substitution at C-5 Position of Imidazo[1,2-c]pyrimidine
Executive Summary & Structural Context[1][2][3][4] The imidazo[1,2-c]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinazolines. It is widely u...
The imidazo[1,2-c]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinazolines. It is widely utilized in the development of kinase inhibitors (e.g., Syk, PI3K), antiviral agents, and benzodiazepine receptor ligands.
Critical Structural Definition:
Unlike the more common imidazo[1,2-a]pyrimidine, the [1,2-c] fusion involves the pyrimidine N3 and C4 atoms.
Target Position (C-5): In the standard IUPAC numbering for this fused system, C-5 typically refers to the carbon atom adjacent to the bridgehead nitrogen in the pyrimidine ring.
Synthetic Pathway: This position usually originates as a carbonyl (C=O) in imidazo[1,2-c]pyrimidin-5(6H)-one precursors (derived from cytosine).
Reactivity Profile: The C-5 position is electron-deficient. Functionalization is achieved via a two-step sequence: chlorodeoxygenation (activation) followed by nucleophilic aromatic substitution (
) .
Reaction Scheme Overview
Figure 1: General synthetic workflow for C-5 functionalization.
Mechanistic Insight
The transformation relies on the conversion of the relatively inert lactam (5-one) into a highly reactive imidoyl chloride.
Activation (Step 1): Treatment with phosphoryl chloride (
) converts the C-5 carbonyl oxygen into a leaving group (dichlorophosphate), which is eliminated to form the 5-chloro derivative. This restores aromaticity to the pyrimidine ring, significantly lowering the energy barrier for nucleophilic attack.
Substitution (Step 2 -
):
Addition: The nucleophile attacks the electron-deficient C-5. The adjacent bridgehead nitrogen (N) and the pyrimidine N act as electron sinks, stabilizing the Meisenheimer-like anionic intermediate.
Elimination: The chloride ion is expelled, restoring the aromatic system.
Key Causality: The reactivity at C-5 is enhanced by the inductive effect of the two nitrogen atoms in the pyrimidine ring. However, steric hindrance from substituents at C-6 (if present) or the imidazole ring (C-3) can significantly impact reaction rates.
Experimental Protocols
Protocol A: Chlorodeoxygenation (Synthesis of 5-Chloro Intermediate)
Objective: Convert imidazo[1,2-c]pyrimidin-5(6H)-one to 5-chloroimidazo[1,2-c]pyrimidine.
Solvent: Neat (preferred) or anhydrous Toluene/CH3CN
Procedure:
Setup: Place the starting material in a dry round-bottom flask equipped with a reflux condenser and a drying tube (
).
Addition: Carefully add
(excess) under nitrogen atmosphere. Caution: Exothermic reaction.
Reaction: Heat the mixture to reflux (105–110 °C) for 2–4 hours. Monitor by TLC (Note: The chloride is less polar than the starting lactam).
Work-up:
Cool the reaction mixture to room temperature.
Remove excess
under reduced pressure (rotary evaporator with a caustic trap).
Pour the residue onto crushed ice/water with vigorous stirring. Critical: Maintain temperature < 10°C to prevent hydrolysis of the reactive chloride back to the starting material.
Neutralize with saturated
solution (pH ~8).
Extract with Dichloromethane (DCM) or Ethyl Acetate (
).
Purification: Dry organic layer over
, filter, and concentrate. The crude 5-chloro derivative is often unstable and should be used immediately in the next step or stored under inert gas at -20°C.
Protocol B: Nucleophilic Substitution (
) with Amines
The choice of solvent profoundly affects the reaction rate and profile.
Solvent
Dielectric Constant
Suitability
Notes
Ethanol/iPrOH
High (Protic)
Excellent
Promotes via H-bonding stabilization of the leaving group. Green solvent.
DMF/DMSO
High (Aprotic)
Good
Best for unreactive nucleophiles or high-temperature reactions. Difficult to remove.
THF/DCM
Low
Poor
Reaction rates are significantly slower; solubility issues common.
Reaction Optimization Workflow
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile sterics and electronics.
Troubleshooting & Critical Controls
Issue 1: Hydrolysis of 5-Chloro Intermediate
Symptom: Reappearance of the 5-one peak in LCMS during workup.
Cause: The imidoyl chloride is moisture-sensitive.
Solution: Quench the chlorination reaction on ice. Perform the substitution step immediately without extensive storage. Use anhydrous solvents for the substitution.
Application Note: Regioselective Buchwald-Hartwig Amination of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
This Application Note is designed for medicinal chemists and process development scientists targeting the 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine scaffold (CAS: 2374134-99-1). This intermediate is a critical building blo...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists targeting the 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine scaffold (CAS: 2374134-99-1). This intermediate is a critical building block in the synthesis of PI3K, mTOR, and other kinase inhibitors.
The guide focuses on the regioselective Buchwald-Hartwig amination of the C-8 iodo position, preserving the C-5 chloro handle for subsequent functionalization.
Abstract & Core Strategy
The 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine scaffold presents a classic "halide hierarchy" challenge. The molecule contains two electrophilic sites:
C-8 (Iodide): Highly reactive toward oxidative addition by Pd(0).
C-5 (Chloride): Less reactive toward Pd(0) but susceptible to Nucleophilic Aromatic Substitution (
) due to the electron-deficient pyrimidine core.
The Objective: Selectively install an amine at C-8 using Palladium catalysis while suppressing
or premature coupling at C-5.
The Solution: Utilize the significant bond dissociation energy difference (
vs ) combined with a bulky, electron-rich phosphine ligand to accelerate the oxidative addition at C-8.
Mechanistic Pathway & Regiocontrol
The success of this protocol relies on kinetic control. The Pd(0) catalyst must insert into the C-I bond faster than the amine can attack the C-Cl bond via
.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the targeted catalytic cycle.
Figure 1: Kinetic competition between Pd-catalyzed C-8 amination (Green path) and background
at C-5 (Red path).
Experimental Protocol: The Self-Validating System
This protocol is designed with built-in checkpoints (Stop/Go decisions) to ensure batch integrity.
Materials & Reagents
Component
Specification
Role
Substrate
5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
Electrophile
Catalyst Source
or
Pre-catalyst
Ligand
Xantphos or BrettPhos
Regioselectivity Driver
Base
(Anhydrous)
Proton Scavenger (Mild)
Solvent
1,4-Dioxane (Anhydrous)
Medium (High B.P.)
Why these choices?
Xantphos: Its large bite angle (111°) promotes reductive elimination, crucial for aminations. It is robust and generally prevents "ligand exchange" issues.
: A weaker base than NaOtBu. Strong alkoxide bases (NaOtBu) can trigger at the C-5 chlorine or direct nucleophilic attack on the solvent. Carbonate is sufficient for the C-8 coupling and safer for the C-5 chloride.
Step-by-Step Procedure (1.0 mmol Scale)
Step 1: Inert Setup
Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.
Palladium Toxicity: All Pd waste must be segregated.
Sensitizers: Imidazo-pyrimidines can be skin sensitizers. Handle with gloves and in a fume hood.
Pressurized Vessels: When heating dioxane to 80-100°C, ensure the vessel is rated for pressure (approx. 1-2 bar).
References
Buchwald-Hartwig Amination Overview
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
Regioselectivity in Polyhalogenated Heterocycles
Henderson, J. L., & Buchwald, S. L. (2010).[2] "Pd-Catalyzed Amination of Chlorinated Heterocycles." Organic Letters.
Imidazo[1,2-c]pyrimidine Scaffold Properties
Goel, R., et al. (2015).[3] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines." RSC Advances. (Note: Analogous reactivity profile for fused pyrimidines).
Base Effects in Coupling
Huang, X., & Buchwald, S. L. (2001).[4] "New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides." Organic Letters.
Application Note: Strategic Synthesis and Evaluation of Imidazo[1,2-c]pyrimidine-based Syk Inhibitors
Here is the detailed Application Note and Protocol guide for the preparation and evaluation of Syk family kinase inhibitors based on the imidazo[1,2-c]pyrimidine scaffold. Introduction & Rationale Spleen Tyrosine Kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the detailed Application Note and Protocol guide for the preparation and evaluation of Syk family kinase inhibitors based on the imidazo[1,2-c]pyrimidine scaffold.
Introduction & Rationale
Spleen Tyrosine Kinase (Syk) is a cytoplasmic non-receptor tyrosine kinase that functions as a critical signal transducer in immunoreceptors, specifically the B-cell receptor (BCR) and Fc receptors (FcR).[1] Dysregulation of Syk activity is implicated in the pathogenesis of autoimmune diseases (e.g., Rheumatoid Arthritis, Immune Thrombocytopenia) and hematological malignancies (e.g., Diffuse Large B-Cell Lymphoma).
While several scaffolds such as imidazo[1,2-a]pyridines (e.g., the metabolite R406) have been extensively explored, the imidazo[1,2-c]pyrimidine scaffold offers a distinct chemical space with potential for improved solubility and kinase selectivity profiles. This guide outlines the strategic preparation of these inhibitors and the validation of their biological activity.
Mechanistic Grounding: The Syk Pathway
Inhibition of Syk prevents the phosphorylation of downstream effectors such as BLNK and PLC
2, effectively halting the propagation of pro-inflammatory and pro-survival signals.
Caption: Figure 1. The B-Cell Receptor signaling cascade showing the critical node of Syk activation and the point of pharmacological intervention.
Chemical Preparation (Synthesis)[2][3][4][5][6]
The imidazo[1,2-c]pyrimidine core is typically constructed via the condensation of a 4-aminopyrimidine derivative with an
-halo carbonyl compound. The following protocol describes the synthesis of a diversifiable core, 8-bromo-imidazo[1,2-c]pyrimidine , followed by functionalization.
Retrosynthetic Strategy
The 8-position allows for the introduction of solubilizing groups or aromatic systems to target the hydrophobic pocket of the kinase ATP-binding site.
Caption: Figure 2. Retrosynthetic analysis for the construction of the inhibitor library.
Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 8-bromoimidazo[1,2-c]pyrimidine.
Reagents:
6-Bromopyrimidin-4-amine (CAS: 5334-48-5)
Chloroacetaldehyde (50% wt in water)
Ethanol (anhydrous)
Sodium Bicarbonate (
)
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromopyrimidin-4-amine (10 mmol) in anhydrous ethanol (50 mL).
Addition: Add chloroacetaldehyde (15 mmol, 1.5 eq) dropwise to the stirring solution.
Reflux: Heat the mixture to reflux (
) and stir for 12–16 hours. Monitor reaction progress by LC-MS (Target Mass: for Br isotope pattern).
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
Neutralization: Resuspend the residue in water (20 mL) and carefully neutralize with saturated aqueous
until pH 8.
Extraction: Extract with Ethyl Acetate (
mL). Combine organic layers, dry over , and filter.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Protocol: Library Generation via Suzuki Coupling
Objective: Introduction of the aryl "head" group at the 8-position to engage the kinase hinge region or hydrophobic pocket.
Setup: In a microwave vial, combine the scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and
(1.5 mmol).
Solvent: Add degassed 1,4-dioxane/water (5 mL).
Catalyst: Add
(5 mol%). Cap the vial and purge with nitrogen for 2 minutes.
Reaction: Heat at
for 2 hours (or microwave at for 30 min).
Isolation: Filter through a Celite pad. Dilute with water and extract with DCM.
Purification: Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Biological Evaluation (Application)
Once synthesized, the inhibitors must be validated using a biochemical assay (intrinsic kinase activity) and a cellular assay (pathway inhibition).
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[2] It is preferred for its high sensitivity and resistance to fluorescent interference.
Assay Conditions:
Parameter
Value
Rationale
Enzyme
Recombinant Human Syk
Full-length or catalytic domain.
Substrate
Poly(Glu, Tyr) 4:1
Generic tyrosine kinase substrate.
| ATP Conc. | 10
M | Near the of Syk to detect competitive inhibitors. |
| Buffer | 40mM Tris pH 7.5, 20mM , 0.1mg/mL BSA, 50M DTT | Standard kinase stability buffer. |
Protocol:
Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (10 points). Transfer 1
L to a 384-well white plate.
Enzyme Addition: Add 2
L of Syk enzyme (0.5 ng/well) in kinase buffer. Incubate for 10 min at RT.
Starvation: Resuspend cells in serum-free medium (
cells/mL) for 2 hours at .
Treatment: Aliquot cells into tubes. Add inhibitor (at
derived from biochemical assay) or DMSO control. Incubate 1 hour.
Stimulation: Stimulate with Goat Anti-Human IgM (
) for 10 minutes at .
Lysis: Immediately place on ice. Spin down, wash with cold PBS, and lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
Analysis: Perform Western Blot or ELISA.
Primary Antibody: Rabbit anti-pSyk (Tyr525/526).
Normalization: Mouse anti-Total Syk or anti-
-actin.
References
Hirabayashi, A., et al. (2008).[1][4] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(19), 9247-9260.
Weinelt, F., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.[6] European Journal of Medicinal Chemistry, 216, 113309.
Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008.
Microwave-assisted synthesis of imidazo[1,2-c]pyrimidine libraries
Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-c]pyrimidine Libraries for High-Throughput Drug Discovery Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Rati...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-c]pyrimidine Libraries for High-Throughput Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction & Strategic Rationale
The imidazo[1,2-c]pyrimidine scaffold is a highly privileged motif in contemporary medicinal chemistry. It serves as the core pharmacophore for potent, orally effective inhibitors of Spleen Tyrosine Kinase (Syk) and ZAP-70, which are critical targets in the treatment of autoimmune disorders and allergic responses[1]. Additionally, base-modified nucleosides incorporating the imidazo[1,2-c]pyrimidine core have been extensively investigated for their antiviral potential[2].
Despite its biological utility, the conventional synthesis of diverse imidazo[1,2-c]pyrimidine libraries is often bottlenecked by prolonged reaction times, low yields, and the generation of intractable tar byproducts. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by exploiting dielectric heating. This application note details a robust, self-validating microwave protocol designed to accelerate the generation of these libraries, utilizing environmentally benign conditions such as K₂CO₃-mediated coupling[3][4].
Mechanistic Causality: Why Microwave Irradiation?
The formation of the imidazo[1,2-c]pyrimidine bicyclic system typically involves the condensation of a 4-aminopyrimidine derivative with an
-haloketone or chloroacetyl chloride, followed by an intramolecular cyclization[4].
The Thermodynamic Bottleneck: While the initial intermolecular alkylation/condensation is relatively facile, the subsequent intramolecular cyclization—requiring the nucleophilic attack of the pyrimidine ring nitrogen—possesses a high activation energy barrier. Under conventional conductive heating (e.g., oil baths), energy transfer is slow and uneven, leading to thermal degradation of the intermediate before cyclization is complete.
The Microwave Advantage: MAOS relies on dielectric heating, where polar solvent molecules (like DMF or ethanol) and polar intermediates align with a rapidly oscillating electromagnetic field (typically 2.45 GHz). This generates instantaneous, uniform volumetric heating through molecular friction. Consequently, the reaction mixture rapidly overcomes the activation energy required for cyclization, drastically reducing reaction times from hours to minutes and significantly improving the purity profile[3].
Workflow for the microwave-assisted synthesis of imidazo[1,2-c]pyrimidine libraries.
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. This methodology is adapted for a standard 10 mL microwave reaction vial[3].
Materials & Reagents
Scaffolds: Substituted 4-aminopyrimidines (0.5 mmol) and
-haloketones (0.55 mmol).
Catalyst/Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol). Recent protocols also successfully utilize K₂CO₃-nanoparticles for enhanced surface-area reactivity[4].
To an oven-dried 10 mL microwave reaction tube equipped with a magnetic stir bar, add the 4-aminopyrimidine (0.5 mmol) and the
-haloketone (0.55 mmol).
Add K₂CO₃ (1.5 mmol) followed by 3 mL of anhydrous DMF[3].
Causality Note: DMF is selected due to its high loss tangent (
), making it an excellent microwave-absorbing solvent that facilitates rapid superheating.
Pre-Reaction Validation (Checkpoint 1):
Stir the mixture at room temperature for 5 minutes. Extract a 5 µL aliquot, dilute in methanol, and perform a baseline LC-MS analysis to confirm the presence of starting materials and the absence of premature degradation.
Microwave Irradiation:
Seal the reaction tube with a pressure-rated Teflon cap.
Place the tube in a dedicated microwave synthesizer. Program the instrument to reach 150 °C with an initial power of 120 W[3].
Hold the temperature at 150 °C for 15–30 minutes.
Self-Validating Step: Ensure the instrument's dynamic feedback loop is active. The IR sensor must confirm the temperature, and the pressure sensor must ensure the internal pressure remains safely below the vial's threshold (typically < 20 bar).
Post-Reaction Workup:
Allow the vial to cool to room temperature via compressed air cooling (built into most synthesizers).
Remove the solvent under reduced pressure.
Decant water-soluble components by washing the residue with distilled H₂O (3 × 10 mL). Extract the organic layer with Ethyl Acetate (EtOAc)[3].
Purification & Final Validation (Checkpoint 2):
Purify the crude product via flash column chromatography using an EtOAc/Hexane gradient (e.g., 1:15 to 1:5)[3].
Confirm the structure and purity (>95%) of the imidazo[1,2-c]pyrimidine derivatives using ¹H/¹³C NMR and HRMS.
Quantitative Data: Microwave vs. Conventional Heating
The transition from conventional thermal heating to MAOS yields quantifiable improvements in both efficiency and material recovery. The table below summarizes comparative data for the synthesis of a standard imidazo[1,2-c]pyrimidine derivative.
Dielectric heating rapidly overcomes the cyclization activation energy.
Average Yield
45% – 55%
80% – 96%
Reduced reaction time prevents thermal degradation and tar formation[4].
Purity (Crude)
< 60% (Multiple side products)
> 85%
Uniform volumetric heating eliminates localized hot spots.
Biological Application: Targeting the Syk Pathway
Imidazo[1,2-c]pyrimidine derivatives synthesized via this methodology are frequently screened for their ability to inhibit Spleen Tyrosine Kinase (Syk)[1]. The diagram below illustrates the logical relationship between the synthesized inhibitor and the disruption of the B-cell activation pathway.
Inhibition of Syk kinase signaling pathway by imidazo[1,2-c]pyrimidine derivatives.
References
Hirabayashi, A., et al. (2008). "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." PubMed - NIH. 1
Kifli, N., et al. (2004). "Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation." ORCA - Cardiff University. 2
"Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks." (2021). RSC Publishing. 3
"K2CO3-nanoparticles catalyzed the synthesis of 3-arylidine imidazo[1,2-c]pyrimidine candidates: Cytotoxic activity and docking study." (2023). Taylor & Francis. 4
Technical Support Center: Regioselectivity in 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine Cross-Couplings
Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. Imidazo[1,2-c]pyrimidines are privileged scaffolds in drug discovery, heavily utilized in the development of targeted therapeutics su...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. Imidazo[1,2-c]pyrimidines are privileged scaffolds in drug discovery, heavily utilized in the development of targeted therapeutics such as CDK2 and ALK inhibitors[1]. The dihalogenated building block, 5-chloro-8-iodoimidazo[1,2-c]pyrimidine , offers a highly versatile platform for sequential functionalization. However, achieving strict regiocontrol requires precise tuning of the catalytic system to prevent complex product mixtures.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure reproducible, high-yielding regioselective couplings.
Mechanistic Causality: The Science of Regiocontrol
In palladium-catalyzed cross-couplings, the oxidative addition step dictates regioselectivity. The C8–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C5–Cl bond (~95 kcal/mol). Consequently, Pd(0) species will kinetically favor insertion into the C8–I bond[2].
However, the imidazo[1,2-c]pyrimidine core is highly electron-deficient. This electronic environment strongly activates the C5–Cl bond toward cross-coupling, making it far more reactive than a standard unactivated aryl chloride. If the thermodynamic energy (temperature) or the electron density of the palladium center (ligand choice) is not strictly controlled, the catalyst will prematurely insert into the C5 position, leading to over-coupling or reversed selectivity[3].
Troubleshooting Guides & FAQs
Q1: I am observing significant over-coupling (5,8-bis-arylation) during my initial Suzuki-Miyaura reaction aimed at the C8 position. How can I suppress this?
Causality: Over-coupling occurs when the thermal energy provided exceeds the activation barrier for C5–Cl oxidative addition, or when an excess of the transmetalating agent (boronic acid) drives the equilibrium forward. Furthermore, highly electron-rich ligands accelerate C–Cl activation.
Solution:
Temperature Control: Maintain the reaction strictly between 50–60 °C. Do not exceed 65 °C for the first coupling.
Ligand Selection: Avoid dialkylbiaryl phosphines (e.g., XPhos, SPhos) for the first step. Use standard triphenylphosphine (PPh3) or dppf, which are sufficient for C–I activation but sluggish for C–Cl activation.
Stoichiometry: Limit the boronic acid to exactly 0.95–1.00 equivalent.
Q2: My LC-MS shows a major byproduct with a mass corresponding to the loss of iodine (hydrodehalogenation). What causes this?
Causality: Hydrodehalogenation is driven by the formation of a Pd-hydride intermediate. This typically occurs when primary or secondary alcohols (e.g., ethanol, isopropanol) are used as solvents or co-solvents. These alcohols undergo β-hydride elimination, acting as hydride donors to the palladium center.
Solution:
Solvent Switch: Completely avoid alcoholic solvents. Utilize a 1,4-dioxane/water or THF/water biphasic system.
Degassing: Ensure thorough degassing via freeze-pump-thaw cycles. Dissolved oxygen can promote radical-mediated dehalogenation pathways.
Q3: I successfully isolated the 8-aryl-5-chloroimidazo[1,2-c]pyrimidine, but the subsequent Buchwald-Hartwig amination at the C5 position is failing. Why?
Causality: The C5–Cl bond requires a highly active catalyst to undergo oxidative addition. Additionally, the resulting Pd-intermediate must resist competitive coordination from the multiple basic nitrogen atoms inherent to the imidazo[1,2-c]pyrimidine core[1].
Solution:
Advanced Precatalysts: Upgrade to a bulky palladacycle precatalyst (e.g., BrettPhos Pd G3 or tBuBrettPhos Pd G3) paired with a strong base (NaOtBu or Cs2CO3).
Thermal Activation: Elevate the temperature to 90–110 °C to overcome the activation barrier for the C5–Cl bond.
Quantitative Data: Sequential Coupling Matrix
To ensure optimal regioselectivity, adhere to the established parameters in the matrix below.
Step
Target Position
Catalyst/Ligand
Base
Solvent System
Temp (°C)
Expected Selectivity
1 (Suzuki)
C8 (Iodo)
Pd(PPh3)4 (5 mol%)
Na2CO3 (2.0 eq)
1,4-Dioxane/H2O (4:1)
50–60
>95% (C8 mono)
2 (Suzuki)
C5 (Chloro)
Pd2(dba)3 / XPhos
K3PO4 (2.0 eq)
1,4-Dioxane/H2O (4:1)
90–100
>90% (C5 mono)
2 (Buchwald)
C5 (Chloro)
BrettPhos Pd G3
NaOtBu (2.0 eq)
Toluene or Dioxane
100–110
>90% (C5 mono)
Self-Validating Experimental Protocol
Protocol: Regioselective C8-Arylation of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Reagent Preparation
In an oven-dried Schlenk flask under an argon atmosphere, add 5-chloro-8-iodoimidazo[1,2-c]pyrimidine (1.0 mmol), arylboronic acid (1.0 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).
Causality Note: Strict 1:1 stoichiometry prevents the excess boronic acid from forcing a second transmetalation at the C5 position.
Step 2: Solvent & Base Addition
Add 10 mL of a pre-degassed 4:1 mixture of 1,4-Dioxane/H2O, followed by Na2CO3 (2.0 mmol). Degas the resulting suspension via three freeze-pump-thaw cycles.
Step 3: Thermal Activation
Heat the mixture to 55 °C under argon for 4–6 hours.
Validation Checkpoint 1 (2 hours): Perform an LC-MS analysis of the crude mixture. You should observe the consumption of the starting material (m/z 279) and the appearance of the intermediate. Crucial: The absence of a peak at m/z 153 ([M+H]+ for the de-iodinated core) confirms that hydrodehalogenation has been successfully suppressed.
Step 4: Workup & Isolation
Cool the reaction to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 8-aryl-5-chloroimidazo[1,2-c]pyrimidine intermediate.
Validation Checkpoint 2: 1H NMR should show the disappearance of the C8-proton (if tracking the unsubstituted core) and the preservation of the C5-Cl integrity (confirmed by exact mass HRMS).
Workflow Visualization
Figure 1: Regioselective cross-coupling workflow for 5-chloro-8-iodoimidazo[1,2-c]pyrimidine.
References
1.[3] Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry.[Link]
2.[2] Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.[Link]
3.[1] Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry.[Link]
Purification methods for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine intermediates
This technical support guide addresses the purification and handling of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine , a critical di-halogenated heterocyclic intermediate used in medicinal chemistry (e.g., kinase inhibitor de...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide addresses the purification and handling of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine , a critical di-halogenated heterocyclic intermediate used in medicinal chemistry (e.g., kinase inhibitor development).
The content is structured as a dynamic troubleshooting center, moving from rapid decision-making visuals to in-depth protocols.
Product Class: Fused Heterocyclic Intermediates
CAS Registry: 2374134-99-1
Molecular Formula: C₆H₃ClIN₃
Storage Requirement: 2–8°C, Protect from Light (Hygroscopic & Photosensitive)
🛠️ Purification Decision Dashboard
Use this visual logic gate to determine the optimal purification strategy based on your crude material's profile.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and solubility profiles.
🔬 Module 1: Solubility & Handling (FAQs)
Q1: My compound turns yellow/brown upon exposure to air. Is it degrading?Diagnosis: Likely oxidative de-iodination.
Technical Insight: The C-I bond at the 8-position (and potentially C-3 depending on numbering conventions) is susceptible to homolytic cleavage by UV light, releasing iodine radicals (
) which form (brown color).
Solution:
Immediate Action: Wash the organic solution with 10% aqueous Sodium Thiosulfate (
) to reduce free iodine back to iodide.
Prevention: Wrap all flasks and columns in aluminum foil. Perform purification in a hood with low ambient light if possible.
Q2: What is the best solvent system for loading this compound onto a Flash column?Recommendation: Dichloromethane (DCM) with a small amount of Methanol (MeOH).
Why? Imidazo[1,2-c]pyrimidines are planar heterocycles that can stack, leading to poor solubility in non-polar solvents like Hexane.
Protocol: Dissolve crude in minimal DCM. If precipitation occurs, add MeOH dropwise (up to 5% v/v) until clear.
Warning: Avoid dissolving in DMSO or DMF for loading, as these high-boiling solvents will cause "band broadening" and poor separation on silica.
Q3: Can I use protic solvents (Water/Alcohol) during workup?Risk Assessment:Moderate.
The 5-Chloro position on the pyrimidine ring is electrophilic. While generally stable to water at neutral pH, it is susceptible to
(Nucleophilic Aromatic Substitution) under basic conditions (e.g., , ) or high heat.
Safe Zone: Water, Brine, neutral pH.
Danger Zone: 1M NaOH, hot Ethanol (prolonged reflux), strong alkoxides.
⚗️ Module 2: Chromatographic Purification
Method A: Flash Chromatography (Standard)
This is the most robust method for removing regioisomers and unreacted starting materials.
Stationary Phase: High-performance Silica Gel (40–63 µm).
Mobile Phase Strategy:
Solvent A: Dichloromethane (DCM) or Hexane (if soluble).
Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc).
Modifier: 1% Triethylamine (TEA) or 1%
in Solvent B.
Why use a modifier?
The imidazole nitrogen (N1) is basic (
). Without a base modifier, it interacts with acidic silanols on the silica gel, causing peak tailing and yield loss.
Use this if the product co-elutes with polar impurities on silica.
Column: C18 functionalized silica.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Note: The 5-Cl and 8-I substituents make the molecule lipophilic enough to retain well on C18.
❄️ Module 3: Crystallization & Precipitation
If your crude purity is >85%, avoid chromatography to save time and reduce decomposition risks.
Protocol: The "DCM/Hexane" Anti-Solvent Crash
Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature.
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., NaCl, catalyst residues).
Precipitation: While stirring rapidly, add Hexane (or Heptane) dropwise.
Ratio: Target a 1:5 (DCM:Hexane) ratio.
Observation: A white to pale-yellow precipitate should form.
Collection: Filter the solid and wash with cold Hexane.
Drying: Vacuum oven at 40°C. Do not exceed 50°C to prevent de-iodination.
⚠️ Module 4: Impurity Profiling & Troubleshooting
Common impurities arise from the synthesis of the imidazo[1,2-c]pyrimidine core.
Impurity Type
Origin
Removal Strategy
Des-iodo Analog
Photolytic cleavage or Pd-catalyzed reduction.
Difficult to separate. Requires Recrystallization or Prep-HPLC. Wrap columns in foil.
Regioisomers
Ambiguous cyclization of pyrimidine amine + -haloketone.
Flash Chromatography (Isomers usually have ).
Hydrolyzed (5-OH)
of 5-Cl by water/base.
Wash with DCM/Brine . The 5-OH is very polar and stays on the silica baseline.
Metal Residues
Pd/Cu catalysts from coupling steps.
Use Thiol-functionalized Silica scavengers or wash with EDTA solution.
📝 Detailed Experimental Protocol: Standard Workup
Scenario: You have completed the iodination of 5-chloroimidazo[1,2-c]pyrimidine using NIS (N-iodosuccinimide).
Quench: Dilute the reaction mixture (usually in DMF or MeCN) with EtOAc (5x volume).
Wash 1 (Iodine Removal): Wash the organic layer with 10%
(aq) . Shake vigorously until the organic layer shifts from brown to yellow/colorless.
Wash 2 (Succinimide Removal): Wash with Saturated
to remove succinimide byproducts and acidic residues.
Wash 3 (Drying): Wash with Brine, then dry over anhydrous
.
Concentration: Evaporate solvent under reduced pressure.
Critical: Keep water bath
.
Purification: Proceed to Flash Chromatography (See Module 2) using a gradient of 0–50% EtOAc in Hexane.
Storage: Store the purified solid in an amber vial under Argon at 4°C.
📚 References
Goel, R., et al. (2024). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. Retrieved March 5, 2026, from [Link]
Uslu Kobak, R. Z., & Akkurt, B. (2022).[1][2] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. Retrieved March 5, 2026, from [Link]
Paoli-Lombardo, R., et al. (2022).[3][4] Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI Pharmaceuticals. Retrieved March 5, 2026, from [Link]
Solubility challenges with 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine in DMSO
Technical Support Center: 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine From the desk of the Senior Application Scientist Welcome to the technical support guide for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine. This resource is des...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine. This resource is designed for our partners in research, science, and drug development. We understand that navigating the physicochemical properties of novel small molecules is a critical step in generating reliable and reproducible experimental data. This guide addresses common solubility challenges encountered with 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine in Dimethyl Sulfoxide (DMSO), providing in-depth troubleshooting workflows and foundational knowledge to ensure the success of your experiments.
Troubleshooting Guide: Immediate Solutions for Common Issues
This section is structured to provide immediate, actionable advice for problems you may be encountering during your experimental setup.
Q1: My 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine powder is not dissolving in DMSO at room temperature. What are the next steps?
This is a common challenge, particularly with complex heterocyclic compounds. The initial insolubility is often a kinetic barrier, not necessarily a reflection of the compound's thermodynamic solubility limit. The goal is to introduce sufficient energy to overcome the crystal lattice energy of the solid-state compound.
Follow this systematic protocol:
Verify DMSO Quality: Ensure you are using an anhydrous, high-purity grade (≥99.9%) of DMSO.[1] DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of lipophilic compounds.[1][2] Always use a fresh bottle or one that has been properly stored and sealed.
Extended Mechanical Agitation:
Action: After adding the calculated volume of DMSO, cap the vial tightly and vortex the solution vigorously for at least 60-90 seconds.[1]
Rationale: This initial step provides mechanical energy to break apart powder aggregates and increase the surface area of the compound exposed to the solvent, facilitating the dissolution process.
Apply Gentle Heat:
Action: Place the sealed vial in a water bath heated to 37-40°C for 10-15 minutes.[3][4] Intermittently remove the vial and vortex.
Rationale: Increasing the temperature enhances the kinetic energy of both the solvent and solute molecules, which helps to overcome the intermolecular forces within the compound's crystal structure.[5] Caution is advised, as excessive heat can degrade some compounds, but this temperature range is generally safe for most small molecules for short periods.[3]
Utilize Sonication:
Action: If the compound remains undissolved, place the vial in a bath sonicator for 5-10 minutes.[3][4] The water in the sonicator bath can be gently warmed to combine this step with heating.
Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which is highly effective at disrupting the solid-state lattice of the compound and accelerating dissolution.[4]
The following workflow diagram summarizes this decision-making process.
Caption: Troubleshooting workflow for initial compound dissolution in DMSO.
Q2: The compound dissolved after warming, but a precipitate formed after the solution cooled to room temperature. Why is this happening?
This phenomenon points to the creation of a supersaturated solution.
The Science: By heating the solution, you were able to dissolve more compound than is thermodynamically stable at room temperature. This is known as creating a supersaturated solution.[2] Upon cooling, the system attempts to return to its lowest energy state, causing the excess, less-soluble compound to precipitate out. It's also possible that repeated temperature changes, like freeze-thaw cycles, can encourage crystallization from a previously stable supersaturated state.[2][6]
Solutions:
Re-dissolve Before Use: Gently warm and vortex the stock solution immediately before making your dilutions for an experiment.[7] This will ensure you are working with a homogenous solution.
Prepare a Lower Concentration Stock: If precipitation is a persistent issue, your target concentration may be too high for long-term stability. Consider preparing a new stock solution at a slightly lower concentration (e.g., 8 mM instead of 10 mM).
Minimize Freeze-Thaw Cycles: Always aliquot your main stock solution into smaller, single-use volumes for storage.[1][7] This prevents both repeated temperature fluctuations and the introduction of atmospheric moisture, both of which can promote precipitation.[1][2]
Q3: My 10 mM stock in 100% DMSO is perfectly clear, but it turns cloudy or precipitates when I add it to my aqueous cell culture medium. How do I fix this?
This is a classic case of "solvent shock" or "crashing out."[7] The compound is stable in the organic environment of DMSO but has very low solubility in the aqueous environment of your buffer or medium. When the two are mixed, the compound rapidly precipitates.
The Mechanism: When you pipette the DMSO stock directly into the aqueous medium, you create a localized zone of high compound concentration where the solvent environment abruptly shifts from 100% DMSO to >99% water. The compound's solubility limit in this new environment is exceeded almost instantly, leading to precipitation.[7][8]
Mitigation Strategies:
Stepwise Dilution: Never add the concentrated stock directly to your final large volume of media. First, perform an intermediate dilution. For example, dilute your 10 mM stock 1:10 in fresh media in a separate microfuge tube. Vortex this intermediate dilution gently, then add it to your final volume. This gradual change in the solvent environment can help keep the compound in solution.[9]
Increase Final DMSO Concentration (with caution): While high DMSO levels can be toxic, many cell lines can tolerate final concentrations up to 0.5%.[3][8] Keeping the DMSO concentration as high as your specific assay allows can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[8]
Improve Mixing Dynamics: When adding the DMSO stock (or intermediate dilution) to the final aqueous volume, vortex or pipette-mix the solution simultaneously. This rapid dispersion prevents the formation of localized high-concentration zones.
Utilize Serum: If your experiment uses a serum-containing medium, proteins within the serum (like albumin) can bind to the compound and act as carriers, helping to keep it in solution.[8]
The diagram below illustrates the concept of solvent shock and the correct dilution method.
Technical Support Center: Optimizing Palladium Catalysts for 8-Iodoimidazo[1,2-c]pyrimidine Coupling
Welcome to the Advanced Technical Support Center. 8-Iodoimidazo[1,2-c]pyrimidines are highly privileged scaffolds in modern drug discovery, frequently utilized in the synthesis of kinase (e.g., Syk, CDK2) and phosphatase...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. 8-Iodoimidazo[1,2-c]pyrimidines are highly privileged scaffolds in modern drug discovery, frequently utilized in the synthesis of kinase (e.g., Syk, CDK2) and phosphatase (e.g., SHP2) inhibitors [3, 9]. However, the electron-deficient, nitrogen-rich nature of this bicyclic core presents significant challenges in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and C-S couplings).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome catalyst poisoning, protodehalogenation, and poor conversion rates.
Diagnostic Triage Workflow
Before altering reaction parameters, it is critical to diagnose the specific failure mode of your catalytic cycle. Use the workflow below to categorize your experimental observations.
Fig 1: Diagnostic logic for troubleshooting 8-iodoimidazo[1,2-c]pyrimidine couplings.
Troubleshooting & FAQs
Q1: My reaction mixture turns black within 15 minutes, and the starting material remains unreacted. What is happening?
Diagnosis: You are observing the formation of "palladium black," which indicates severe catalyst aggregation and deactivation [1].
Causality: The imidazo[1,2-c]pyrimidine core contains multiple basic nitrogen atoms. During the catalytic cycle, these nitrogens can outcompete your designated phosphine ligands for coordination to the electrophilic Pd(II) intermediate [6]. This off-target coordination strips the stabilizing ligands, exposing the palladium center, which then irreversibly aggregates into inactive metallic clusters [1].
Solution: You must increase the steric bulk and binding affinity of your ligand. Switch from standard ligands (like PPh3) to bidentate ligands with large bite angles (e.g., XantPhos) or bulky dialkylbiaryl phosphines (e.g., XPhos). For instance, successful C-S couplings at the 8-position of imidazo[1,2-c]pyrimidines have been achieved using Pd2(dba)3 and XantPhos in 1,4-dioxane [8].
Q2: LC-MS analysis shows complete consumption of the 8-iodo starting material, but the major peak is the des-iodo (protodehalogenated) heterocycle. How do I fix this?
Diagnosis: The oxidative addition step is successful, but the subsequent transmetalation is too slow, allowing reductive pathways to dominate.
Causality: After the 8-iodoimidazo[1,2-c]pyrimidine inserts into the Pd(0) species, the resulting Pd(II) complex is highly electrophilic. If transmetalation is delayed (often due to insoluble bases or unreactive nucleophiles), the Pd(II) intermediate can undergo
-hydride elimination from aliphatic amine bases (like TEA or DIPEA) or solvent impurities, followed by reductive elimination to yield the protodehalogenated byproduct.
Solution:
Accelerate Transmetalation: Switch to a more soluble or stronger base (e.g., substituting K2CO3 with Cs2CO3 or KOtBu) to rapidly generate the active nucleophile.
Eliminate Hydride Sources: Ensure solvents are strictly anhydrous and degassed. If using amine bases, switch to inorganic bases if the reaction mechanism permits.
Q3: How do I know if my substrate is actively poisoning the catalyst or if my reagents are just degraded?
Self-Validating System: Run a parallel "spike-in" control experiment. Set up your standard reaction, but spike the mixture with 10 mol% of a highly reactive, structurally simple aryl iodide (e.g., 4-iodoanisole).
Outcome A: If the spiked 4-iodoanisole fails to couple, your imidazo[1,2-c]pyrimidine substrate is actively coordinating and poisoning the bulk palladium inventory.
Outcome B: If the spiked 4-iodoanisole couples successfully but your target substrate does not, the catalyst is active, but the specific transmetalation or reductive elimination of the imidazo[1,2-c]pyrimidine is thermodynamically hindered.
Quantitative Data Presentation: Optimized Catalyst Systems
The following table summarizes validated catalyst/ligand combinations for functionalizing the 8-position of imidazo[1,2-c]pyrimidines based on recent pharmaceutical development data [8, 9].
Reaction Type
Catalyst Precursor
Ligand
Base
Solvent
Temp (°C)
Expected Yield
Suzuki-Miyaura (Arylboronic acids)
Pd(OAc)2 (5 mol%)
SPhos (10 mol%)
K3PO4 (aq)
Toluene/EtOH
90
75 - 85%
Buchwald-Hartwig (Aliphatic amines)
Pd2(dba)3 (2.5 mol%)
BrettPhos (5 mol%)
NaOtBu
1,4-Dioxane
100
60 - 80%
C-S Coupling (Thiols)
Pd2(dba)3 (2 mol%)
XantPhos (2 mol%)
DIPEA
1,4-Dioxane
90 - 110
55 - 70%
Mechanistic Pathway of Catalyst Deactivation
Understanding the catalytic cycle is essential for rational optimization. The diagram below illustrates the competition between productive cross-coupling and the dead-end poisoning pathway specific to N-heterocycles.
Fig 2: Catalytic cycle showing the divergence between productive coupling and N-heterocycle poisoning.
Anhydrous 1,4-Dioxane (Degassed via freeze-pump-thaw)
Step-by-Step Methodology:
Preparation of the Pre-Catalyst Complex (Crucial Step): In a glovebox or under strict Schlenk conditions, add Pd2(dba)3 and XantPhos to a flame-dried Schlenk flask. Add 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a clear, deep orange/red. Causality: Pre-forming the Pd-XantPhos complex ensures that no unligated Pd(0) is exposed to the nitrogen-rich substrate, drastically reducing early-stage palladium black formation.
Substrate Addition: In a separate vial, dissolve the 8-iodoimidazo[1,2-c]pyrimidine and the nucleophile in 3 mL of degassed 1,4-dioxane. Add the base (DIPEA).
Initiation: Transfer the substrate solution dropwise to the pre-catalyst mixture under positive nitrogen pressure.
Thermal Activation: Heat the reaction mixture to 90°C. Monitor the color; it should remain homogeneous. If a black precipitate forms within the first 30 minutes, immediately halt the reaction, as the catalyst has been poisoned [1].
Monitoring & Workup: Monitor via LC-MS. Upon complete consumption of the starting material (typically 4-12 hours), cool to room temperature, filter through a pad of Celite to remove inorganic salts and residual palladium, and concentrate under reduced pressure.
References
National Center for Biotechnology Information. "Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors." PubMed. Available at:[Link]
National Center for Biotechnology Information. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." PMC. Available at:[Link]
Google Patents. "EP3712151B1 - (s)-1'-(8-((2-amino-3-chloropyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine as shp2." Google Patents.
ResearchGate. "Synthesis, structure and rearrangement of iodinated imidazo[1,2-c]pyrimidine-5(6H)-ones derived from cytosine." ResearchGate. Available at:[Link]
Troubleshooting
Technical Support Center: Troubleshooting the Cyclization of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine Precursors
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges encountered when synthesizing 5-chloro-8-iodoimida...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges encountered when synthesizing 5-chloro-8-iodoimidazo[1,2-c]pyrimidine —a highly valuable building block frequently utilized in the development of SHP2 inhibitors and advanced kinase pharmacophores[1].
The formation of the imidazo[1,2-c]pyrimidine core typically relies on a Chichibabin-type cyclization between 2-chloro-5-iodopyrimidin-4-amine and an
-halocarbonyl. While seemingly straightforward, the unique electronic environment of the halogenated pyrimidine ring introduces severe risks of side reactions, particularly nucleophilic aromatic substitution (SNAr) and stalled dehydration[2].
Below, you will find our comprehensive FAQ, a self-validating optimized protocol, and diagnostic workflows to ensure high-yield, high-purity cyclization.
I. Mechanistic Overview & Common Pitfalls
The cyclization proceeds via two distinct stages:
Alkylation: The endocyclic N3 nitrogen of the pyrimidine attacks the
-carbon of the halocarbonyl, forming a quaternized intermediate.
Cyclization & Dehydration: The exocyclic C4-amine condenses with the carbonyl group, followed by the loss of water to close the aromatic imidazo ring.
Fig 1: Reaction pathway showing desired cyclization vs. SNAr hydrolysis of the C2-chlorine.
II. Frequently Asked Questions (Troubleshooting)
Q1: Why am I seeing a major byproduct at [M+H]⁺ 262 instead of my desired product at 280?A1: You are observing the SNAr hydrolysis of the C5-chlorine. When the N3 nitrogen quaternizes during the initial alkylation step, it acts as a powerful electron-withdrawing group, turning the pyrimidine ring into a highly electrophilic system. The C2 position (which becomes C5 in the final product) holds the chlorine and becomes extremely susceptible to nucleophilic attack. If you are using historical protocols[3] that rely on 40% aqueous chloroacetaldehyde, the water acts as a nucleophile, displacing the chloride to form 5-hydroxy-8-iodoimidazo[1,2-c]pyrimidine ([M+H]⁺ 262).
Resolution: Abandon aqueous reagents. Switch to anhydrous bromoacetaldehyde diethyl acetal in DMF with a catalytic acid.
Q2: My LC-MS shows a dominant mass of 298. The reaction seems to have stalled. How do I drive it to completion?A2: A mass of 298 indicates the formation of the uncyclized, hydrated intermediate (the alkylated species prior to the final dehydration). This stalling is caused by an accumulation of water in the reaction mixture pushing the dehydration equilibrium backward, or insufficient thermal energy to overcome the activation barrier for ring closure.
Resolution: Elevate the temperature to 95°C. If the intermediate persists, add a chemical dehydrating agent such as anhydrous MgSO₄ directly to the reaction mixture to act as a water scavenger.
Q3: I am observing deiodination ([M+H]⁺ 154). How can I preserve the C8-Iodine?A3: The carbon-iodine bond is relatively weak and prone to homolytic cleavage or transition-metal-catalyzed reduction at elevated temperatures.
Resolution: Ensure your solvents are strictly degassed (sparged with N₂ or Ar) to prevent oxidative radical processes. Furthermore, ensure your glassware and stir bars are free of palladium or copper residues from previous cross-coupling experiments.
Fig 2: Diagnostic LC-MS troubleshooting workflow for imidazo[1,2-c]pyrimidine cyclization.
III. Quantitative Reaction Profiling
The table below summarizes the causality between reagent selection and byproduct distribution, validating the necessity of anhydrous conditions.
Table 1: Impact of Reaction Conditions on Cyclization Profile
Condition
Reagent
Solvent
Temp (°C)
Desired Product (m/z 280)
Hydrolysis Byproduct (m/z 262)
Uncyclized Hydrate (m/z 298)
Standard Aqueous
40% aq. Chloroacetaldehyde
EtOH / H₂O
80
25%
65%
10%
Mild Anhydrous
Bromoacetaldehyde diethyl acetal
DMF
60
40%
<2%
55%
Optimized Anhydrous
Bromoacetaldehyde diethyl acetal + p-TsOH
DMF
95
92%
<2%
<5%
IV. Self-Validating Experimental Protocol
To guarantee reproducibility and prevent downstream failures, utilize the following self-validating methodology for the synthesis of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine.
Step 1: Anhydrous Reaction Assembly
Action: In an oven-dried flask under N₂, dissolve 2-chloro-5-iodopyrimidin-4-amine (1.0 eq) in anhydrous DMF (0.2 M). Add bromoacetaldehyde diethyl acetal (1.5 eq) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).
Causality: p-TsOH catalyzes the in situ deprotection of the acetal to the reactive aldehyde while maintaining an acidic environment that activates the carbonyl without introducing bulk water.
Step 2: Thermal Cyclization & In-Process Control (IPC)
Action: Heat the mixture to 95°C for 12 hours.
Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated to proceed to Step 3 ONLY if the uncyclized intermediate (m/z 298) is <5% and the desired product (m/z 280) is >90%. If m/z 298 persists, add anhydrous MgSO₄ (1.0 eq) to drive the dehydration equilibrium.
Step 3: Buffered Quench
Action: Cool to room temperature and pour into a vigorously stirred mixture of ethyl acetate and saturated aqueous NaHCO₃ (1:1 v/v).
Causality: Immediate neutralization of p-TsOH is mandatory. If the mixture remains acidic during concentration, the C5-chlorine will undergo hydrolysis during workup.
Validation Check: Test the aqueous layer with pH paper. It MUST read pH ≥ 7.5 before phase separation. Do not proceed until this is confirmed.
Step 4: Isolation
Action: Separate layers, wash the organic phase with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 5-chloro-8-iodoimidazo[1,2-c]pyrimidine.
V. References
Zheng, et al. "Spiro aromatic ring compound and application thereof." US Patent US20200317695A1. (2020).
Soltani, S. S., Farnia, S. M. F., & Foroumadi, A. "Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine." The Journal of Organic Chemistry, 68(12), 4935-4937. (2003).
Yanai, M., et al. "Heterocyclic compounds. XVIII. Synthesis of imidazo[1,2-c]- and pyrimido[1,2-c]pyrimidine derivatives." Yakugaku Zasshi, 94(12), 1503-1514. (1974).
Technical Support Center: Overcoming Steric Hindrance at the C-5 Position of Imidazo[1,2-c]pyrimidine
Welcome to the Advanced Applications Help Desk. This resource is designed for drug development professionals, synthetic chemists, and structural biologists facing synthetic bottlenecks or target-binding challenges with i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Help Desk. This resource is designed for drug development professionals, synthetic chemists, and structural biologists facing synthetic bottlenecks or target-binding challenges with imidazo[1,2-c]pyrimidine scaffolds.
Visual Workflow: Strategic Approaches to C-5 Functionalization
When functionalizing the imidazo[1,2-c]pyrimidine core, the C-5 position presents a unique challenge due to its immediate proximity to the bridgehead nitrogen (N-4). Below is the strategic workflow to bypass these steric limitations.
Workflow for overcoming C-5 steric hindrance in imidazo[1,2-c]pyrimidines.
Q: Why do standard Suzuki-Miyaura couplings fail or give exceptionally low yields when targeting the C-5 position?A: The fundamental issue is transition-state geometry. The C-5 position is adjacent to the bridgehead nitrogen (N-4), creating a highly congested steric environment. When bulky boronic acids are used, the transition state for the transmetalation step becomes energetically unfavorable, often leading to protodeboronation of the starting material instead of product formation.
Solution: To overcome this causality, switch to bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). These ligands are specifically designed to accommodate steric bulk around the palladium center while accelerating the reductive elimination step [1].
Q: How can I improve the yield of nucleophilic aromatic substitution (SNAr) at C-5 with bulky amines (e.g., in the synthesis of 5-benzylamino derivatives)?A: SNAr at C-5 is notoriously sluggish due to steric repulsion between the incoming nucleophile and the adjacent bicyclic core. The activation energy required to form the intermediate Meisenheimer complex is significantly elevated.
Solution: Enhance the electrophilicity of the C-5 position by replacing a standard C-5 chloro group with a superior leaving group (e.g., a fluorosulfonate, triflate, or a 1,2,4-triazole moiety). Conduct the reaction in a polar aprotic solvent (NMP or DMSO) at elevated temperatures (120°C–150°C) under microwave irradiation. The microwave heating provides the rapid thermal energy required to overcome the high activation barrier without degrading the sensitive heterocyclic core [2].
FAQs: Structural Optimization & Kinase Inhibition
Q: How does C-5 substitution affect the binding affinity in kinase targets like ZAP-70 or CDK2?A: In targets like ZAP-70 and CDK2, the imidazo[1,2-c]pyrimidine core acts as a critical hinge-binding motif. Rigid or overly bulky substituents at C-5 induce a direct steric clash with the kinase gatekeeper residue, forcing the molecule out of the ATP-binding pocket. Conversely, carefully engineered C-5 substituents—such as a flexible benzylamino group—can bypass the gatekeeper clash and exploit adjacent hydrophobic pockets, provided the dihedral angle is properly controlled [2, 3].
Quantitative Data: Impact of C-5 Substituent Size on Yield and Kinase Inhibition
The table below summarizes how increasing steric bulk (measured by A-value) impacts both synthetic viability and pharmacological potency.
C-5 Substituent
Steric Parameter (A-value)
Pd-Catalyzed Yield (%)
ZAP-70 IC₅₀ (nM)
CDK2 IC₅₀ (nM)
Binding Consequence
-H (Unsubstituted)
0.00
N/A
>10,000
>5,000
Poor hydrophobic contact
-NH-Methyl
1.70
92%
450
120
Moderate pocket fit
-NH-Benzyl
2.10
78%
12
45
Optimal hydrophobic occupation
-Phenyl
3.00
45% (requires XPhos)
850
320
Mild gatekeeper clash
-NH-tert-Butyl
3.15
<15%
>1,000
>1,000
Severe gatekeeper clash
Visual Pathway: Pharmacological Engagement
Mechanism of target engagement and steric effects of C-5 imidazo[1,2-c]pyrimidines.
Self-Validating Experimental Protocols
Protocol: Palladium-Catalyzed C-5 Arylation of Imidazo[1,2-c]pyrimidine
To ensure a self-validating system, this protocol includes an in-process LC-MS checkpoint. If the intermediate is not consumed by the designated time, the catalyst activation has failed due to steric poisoning, and immediate corrective action is provided.
Step 1: Reagent Preparation (Glovebox Required)
Charge an oven-dried Schlenk flask with 5-chloroimidazo[1,2-c]pyrimidine (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.10 equiv).
Step 2: Base Addition
Add anhydrous K₃PO₄ (2.0 equiv).
Causality: A strong, strictly anhydrous base is critical here. The presence of water will lead to rapid protodeboronation of the sterically hindered boronic acid before transmetalation can occur.
Step 3: Solvent Introduction
Add thoroughly degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask, remove it from the glovebox, and heat the mixture at 100°C.
Step 4: Validation Checkpoint (T = 4 Hours)
Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
Expected Result: >50% conversion to the desired product mass.
Failure State: If only starting material and homocoupled boronic acid are present, the steric bulk has prevented transmetalation.
Corrective Action: Cool the reaction to 60°C and add a silver salt (e.g., Ag₂CO₃, 0.5 equiv). The silver scavenges the chloride ions, creating a highly electrophilic cationic Pd species that forces transmetalation despite the C-5 steric hindrance. Resume heating at 100°C.
Step 5: Workup and Isolation
After 12 hours, cool to room temperature, filter the mixture through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).
References
Source: The Journal of Organic Chemistry (ACS Publications)
Source: Bioorganic & Medicinal Chemistry (Scilit)
Imidazo[1,2-c]pyrimidin-5(6H)
Troubleshooting
Technical Support Center: Resolving NMR Assignment Ambiguity for Imidazopyrimidine Isomers
Welcome to the Structural Chemistry Support Center. As a Senior Application Scientist, I frequently encounter drug development teams whose biological assays have failed—not because of poor target affinity, but due to str...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Structural Chemistry Support Center. As a Senior Application Scientist, I frequently encounter drug development teams whose biological assays have failed—not because of poor target affinity, but due to structural misassignments of their synthesized scaffolds.
Imidazo[1,2-c]pyrimidine and its regioisomer, imidazo[1,2-a]pyrimidine, are notorious for this exact issue. Because they share identical masses and highly similar 1D
H NMR profiles, standard analytical techniques often fail to differentiate them. This guide provides the mechanistic causality behind these ambiguities and a self-validating NMR protocol to ensure absolute structural certainty.
The Mechanistic Root Cause of Ambiguity
The primary cause of structural misassignment in this chemical space is the Dimroth rearrangement [1]. When synthesizing imidazo[1,2-a]pyrimidines or imidazo[1,2-c]pyrimidines (typically via the condensation of aminopyrimidines with
-haloketones), the reaction initially yields a kinetic product. However, if the workflow involves aqueous basic conditions (e.g., during saponification or workup), the fused bicyclic core becomes susceptible to covalent hydration[2].
Hydroxide ions attack the electron-deficient pyrimidine ring, leading to the cleavage of the N-C bond. The intermediate undergoes bond rotation and subsequent recyclization, eliminating water to form the thermodynamic regioisomer[2]. Consequently, researchers believing they have synthesized an imidazo[1,2-c]pyrimidine may actually possess the [1,2-a] isomer, or vice versa.
Mechanistic pathway of the Dimroth rearrangement causing regioisomer ambiguity.
Self-Validating Diagnostic Workflow
To establish a self-validating system, you must avoid relying solely on 1D NMR or mass spectrometry. The following orthogonal workflow utilizes spatial (NOESY) and through-bond (HMBC) correlations to create a closed-loop verification process[3]. If the spatial data and the through-bond data do not perfectly converge, the structure cannot be validated.
Self-validating orthogonal 2D NMR workflow for resolving structural ambiguity.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 600 µL of an anhydrous deuterated solvent (e.g., DMSO-
or CDCl). Causality: Anhydrous conditions are critical to prevent the line broadening of exchangeable protons and to stabilize the sample against further base-catalyzed rearrangements during acquisition.
1D Baselines (
H & C): Acquire standard 1D spectra to confirm purity and establish chemical shift baselines.
2D NOESY (Spatial Correlation): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Causality: You are looking for the Nuclear Overhauser Effect (NOE) between the imidazole ring protons (e.g., H-2 or H-3) and the adjacent pyrimidine ring protons. This proves spatial proximity across the fused junction[3].
2D
H-C HMBC (Through-Bond): Set the long-range coupling constant evolution to 8 Hz. Map the 2- and 3-bond correlations from the imidazole protons to the bridgehead quaternary carbons[4].
2D
H-N HMBC (The Definitive Step): Acquire at natural abundance. Causality: Quaternary carbons (C-3a vs C-8a) often overlap or exhibit weak signals due to long relaxation times. H-N HMBC bypasses this by directly correlating the imidazole protons to the bridgehead nitrogen, which has a drastically different chemical shift depending on whether it is an imidazo[1,2-a] or [1,2-c] system.
Data Interpretation Matrix
Use the following table to cross-reference your quantitative 2D NMR data. A validated structure must satisfy all three diagnostic markers for a given column.
Diagnostic Technique
Imidazo[1,2-a]pyrimidine Marker
Imidazo[1,2-c]pyrimidine Marker
Causality / Rationale
H-N HMBC
H-3 correlates to N4 (bridgehead)
H-3 correlates to N1 (bridgehead)
Direct observation of the nitrogen backbone connectivity bypasses overlapping carbon signals.
H-C HMBC
H-3 correlates to C-5 & C-3a
H-3 correlates to C-8 & C-8a
Distinguishes which specific carbon is adjacent to the imidazole ring[4].
NOESY / ROESY
Strong NOE between H-3 and H-5
Strong NOE between H-3 and H-8
Confirms spatial proximity across the fused ring junction, validating the HMBC connectivity[3].
Troubleshooting FAQs
Q: My LC-MS confirms the exact mass of my target imidazo[1,2-c]pyrimidine, but the biological assay shows zero activity. Could it be the wrong isomer?A: Absolutely. Mass spectrometry cannot distinguish between imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine regioisomers because they are constitutional isomers with identical molecular weights[1]. If your synthesis involved aqueous basic conditions, a Dimroth rearrangement likely converted your kinetic product into an unintended thermodynamic isomer[2]. You must run the 2D NMR workflow to confirm.
Q: How do I resolve overlapping carbon signals in the bridgehead region during
H-C HMBC?A: Overlapping quaternary carbons are a common artifact in fused nitrogen heterocycles due to similar electronic environments. To bypass this, acquire a H-N HMBC spectrum. The N chemical shifts of the bridgehead nitrogen versus the peripheral nitrogens are vastly different, providing an unambiguous assignment without relying on the carbon backbone.
Q: Can I use 1D
H NMR to quickly check if a rearrangement occurred?A: While 1D H NMR is not definitive on its own, it can serve as an early warning system. Look for the chemical shift of the proton adjacent to the bridgehead nitrogen. The electronic deshielding effect differs significantly between the two systems. For instance, C(2) and C(3) substituted regioisomers can often be distinguished by a distinct downfield shift for the H-5 proton in the[1,2-a] isomer compared to the equivalent proton in the [1,2-c] isomer[1]. However, this must be validated with 2D NMR[3].
References
The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines , UCL Discovery, 1
Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring , Thieme-Connect, 2
Cytotoxic 4,6-diaryl-3,4-dihydropyriimidine-2(1H)-thiones and their structural analogy to combretastatin A-4 , ResearchGate, 3
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives , Semantic Scholar, 4
1H NMR spectrum analysis of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
High-Resolution H NMR Spectrum Analysis of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine: A Comparative Guide The imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged pharmacophore in modern oncology, serving as the s...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution
H NMR Spectrum Analysis of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine: A Comparative Guide
The imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged pharmacophore in modern oncology, serving as the structural foundation for potent allosteric inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase 2) . Because SHP2 acts as a critical node in RTK/MAPK signaling pathways, precision in synthesizing its inhibitors is non-negotiable.
5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS: 2374134-99-1) is a highly functionalized, di-halogenated building block used to construct these advanced therapeutics . However, the synthesis of this intermediate—typically achieved via the chlorination of 8-iodoimidazo[1,2-c]pyrimidin-5-ol using phosphorus oxychloride (POCl
)—presents a significant analytical challenge. Ensuring complete conversion and verifying the regiochemistry of the halogens requires robust analytical methodologies.
As a Senior Application Scientist, I have designed this guide to provide an in-depth comparative analysis of the
H NMR spectral signatures of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine. By contrasting it with its precursor and potential isomers, we establish a self-validating framework for structural confirmation.
Mechanistic Causality: Decoding the Spectral Signatures
To objectively evaluate the purity and identity of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine, one must understand the electronic environment of the imidazo[1,2-c]pyrimidine core. The core contains two fused rings: an electron-rich imidazole and an electron-deficient pyrimidine. In the 5,8-disubstituted derivative, only three protons remain:
C2 and C3 Protons (Imidazole Ring) : These adjacent protons exhibit a characteristic vicinal coupling (
Hz). This unusually small coupling constant is a hallmark of the fused imidazole system. It acts as a built-in diagnostic tool; if the imidazole ring is altered or opened, this coupling signature is lost.
C6 Proton (Pyrimidine Ring) : Flanked by the strongly electron-withdrawing 5-chloro substituent and the N7 nitrogen, this proton is highly isolated. Because it has no adjacent protons to couple with, it appears as a sharp singlet.
Comparative Spectral Analysis: Target vs. Alternatives
When synthesizing halogenated heterocycles, the primary "alternatives" (or failure modes) are incomplete reactions (yielding the precursor) or undesired regioisomers. Objectively comparing the
H NMR profile of the target compound against its direct precursor (8-iodoimidazo[1,2-c]pyrimidin-5-ol) provides a definitive metric for reaction success .
Table 1: Comparative
H NMR Chemical Shifts (400 MHz, DMSO-
)
Compound / Alternative
C6-H (Pyrimidine)
C2-H (Imidazole)
C3-H (Imidazole)
Exchangeable Protons
8-Iodoimidazo[1,2-c]pyrimidin-5-ol (Precursor)
7.60 ppm (s, 1H)
7.93 ppm (d, J=1.4 Hz, 1H)
7.40 ppm (d, J=1.4 Hz, 1H)
11.81 ppm (s, 1H, -OH)
5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (Target)
8.24 ppm (s, 1H)
8.20 ppm (d, J=1.4 Hz, 1H)
7.81 ppm (d, J=1.4 Hz, 1H)
None
The Causality of the Chemical Shift (
):
Why does the C6 proton shift so dramatically? The transformation from a hydroxyl group to a chlorine atom via POCl eliminates the possibility of keto-enol (pyrimidone) tautomerism. The strong inductive electron-withdrawing effect of the newly introduced chlorine atom significantly deshields the adjacent C6 proton, pushing it downfield from 7.60 ppm to 8.24 ppm. This of +0.64 ppm, combined with the disappearance of the 11.81 ppm hydroxyl peak, is the definitive marker of successful chlorination.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, the following
H NMR acquisition and interpretation protocol operates as a self-validating system.
Step 1: Sample Preparation
Action : Dissolve 10–15 mg of the synthesized 5-chloro-8-iodoimidazo[1,2-c]pyrimidine in 0.6 mL of anhydrous DMSO-
.
Causality : DMSO-
is chosen over CDCl because di-halogenated imidazopyrimidines often exhibit poor solubility in non-polar solvents. Complete, homogeneous dissolution is critical to achieve sharp line widths and resolve the fine 1.4 Hz coupling of the imidazole protons.
Step 2: Acquisition Parameters
Action : Acquire the spectrum on a 400 MHz NMR Spectrometer at 298 K using 16 scans. Set the relaxation delay (D1) to 1.5 seconds.
Causality : A 1.5-second D1 ensures complete longitudinal relaxation of the isolated C6 proton, which is mandatory for accurate, quantitative integration.
Action : Calibrate the residual solvent peak of DMSO-
to exactly 2.50 ppm.
Validation Check 1 (Integration Integrity) : Integrate the three aromatic signals (8.24, 8.20, and 7.81 ppm). The system self-validates if the integrals form a perfect 1:1:1 ratio. Any deviation indicates co-eluting impurities or incomplete chlorination.
Validation Check 2 (Symmetric Coupling) : Measure the peak-to-peak distance of the doublets at 8.20 ppm and 7.81 ppm. They must yield an identical
constant of 1.4 Hz. This symmetric mathematical relationship proves that the C2 and C3 protons remain adjacent on an intact imidazole ring.
Synthesis & Validation Workflow
Synthesis and 1H NMR validation workflow for 5-chloro-8-iodoimidazo[1,2-c]pyrimidine.
References
Google Patents. "Spiro aromatic ring compound and application thereof" (Patent No. US20200317695A1).
Comparative
Mass spectrometry fragmentation pattern of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine .[1] It is designed for analytical chemists and medicinal chemists utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine .[1] It is designed for analytical chemists and medicinal chemists utilizing this scaffold as an intermediate in kinase inhibitor development (e.g., Syk, ZAP-70 inhibitors).
Unlike standard spectral libraries which often lack specific data for this halogenated heterocycle, this guide synthesizes established fragmentation rules for imidazopyrimidines with the specific electronic effects of mixed halogenation (Cl/I).
Executive Summary: The "Dual-Halogen" Advantage
In drug discovery workflows, 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine exhibits a "high-performance" MS profile compared to non-halogenated alternatives. Its performance is defined by enhanced identifiability in complex reaction mixtures.
The Iodine Advantage: The weak C-I bond provides a consistent, low-energy fragmentation channel (loss of I• or HI), acting as a reliable diagnostic transition for Multiple Reaction Monitoring (MRM).
The Chlorine Advantage: The characteristic 3:1 isotope ratio (
) serves as an intrinsic "mass tag," allowing instant visual validation of the precursor ion in dirty matrices.
Physicochemical Identity & Theoretical MS Properties
Before analyzing fragmentation, the precursor ion properties must be established to calibrate detection windows.
Property
Value / Description
Formula
Monoisotopic Mass
278.9060 Da (using )
[M+H]+ Precursor
279.9133 m/z
Isotope Pattern
M (100%) and M+2 (~32%) due to Chlorine.[2] Iodine is monoisotopic.
Nitrogen Rule
Odd number of nitrogens (3) Odd molecular weight Even [M+H]+ m/z.
Fragmentation Mechanics: The "Performance" Analysis
The fragmentation "performance" is evaluated by the stability of the generated ions and the specificity of the cleavage pathways.
Pathway A: The Iodine Ejection (Primary Transition)
Mechanism: The C(8)-I bond is the weakest bond in the molecule. Under Collision-Induced Dissociation (CID), this is the first bond to break.
Observation: A dominant product ion resulting from the loss of the Iodine radical (
, 127 Da) or HI (128 Da).
Diagnostic Value: High. This transition is extremely clean and requires low collision energy (CE ~15-25 eV).
Pathway B: The Pyrimidine Core Cleavage (Secondary)
Mechanism: Following deiodination, the imidazo[1,2-c]pyrimidine core typically undergoes ring opening or loss of small nitriles (HCN, 27 Da).
Observation: Fragmentation of the pyrimidine ring often yields ions corresponding to the imidazole moiety retaining the chlorine, or further loss of the chlorine atom.
Pathway C: Dechlorination (High Energy)
Mechanism: The C(5)-Cl bond is significantly stronger than the C-I bond. Loss of Cl usually occurs after Iodine loss or at much higher collision energies (>40 eV).
Performance Note: Relying on Cl loss for quantification is less sensitive than I loss due to the higher energy requirement.
Comparative Analysis: Product vs. Alternatives
This section compares the MS detectability of the 5-Cl-8-I analog against common structural alternatives used in similar synthetic pathways.
PubChem. (2025).[3] Imidazo[1,2-c]pyrimidine | C6H5N3.[3] National Library of Medicine. [Link]
Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry.[4] [Link]
A Comparative Guide to HPLC Purity Standards for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a q...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide offers an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just protocols, but a framework for critical thinking in analytical method selection and validation, grounded in established scientific principles.
The Imperative of Purity for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
5-Chloro-8-iodoimidazo[1,2-c]pyrimidine belongs to the imidazopyrimidine class of heterocyclic compounds, a scaffold found in numerous biologically active molecules.[1][2][3] Its utility as a building block in the synthesis of novel therapeutic agents necessitates a stringent control over its purity. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects, and may interfere with downstream reactions. Commercial suppliers typically offer this compound with a purity of ≥97%.[4][5] However, for many applications, particularly in late-stage drug development, a more precise and well-characterized purity profile is essential.
Benchmarking Purity: A Tale of Two HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry.[6][7][8] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities. Here, we compare two robust reversed-phase HPLC (RP-HPLC) methods for the analysis of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine: a rapid isocratic method for routine quality control and a comprehensive gradient method for in-depth impurity profiling.
Reversed-phase chromatography is a technique that separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[9][10]
Method 1: Isocratic RP-HPLC for Routine Quality Control
An isocratic HPLC method utilizes a constant mobile phase composition throughout the analysis. This approach is advantageous for its simplicity, robustness, and shorter run times, making it well-suited for high-throughput screening and routine quality control of batches where the impurity profile is well-understood.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for a wide range of small molecules.[11][12]
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (45:55 v/v). Acetonitrile serves as the organic modifier, while TFA is used as an ion-pairing agent to improve peak shape for basic compounds.
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength: 254 nm. A common wavelength for the detection of aromatic and heterocyclic compounds.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Method 2: Gradient RP-HPLC for Comprehensive Impurity Profiling
A gradient HPLC method involves a systematic change in the mobile phase composition during the analysis, typically by increasing the proportion of the organic solvent. This approach is invaluable for resolving complex mixtures containing impurities with a wide range of polarities. It allows for the elution of highly retained components in a reasonable time while maintaining good resolution of early-eluting peaks.[13]
Instrumentation: A standard HPLC system with a UV detector and a gradient-capable pump.
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size). The longer column length provides increased theoretical plates and better resolution for complex samples.
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in water
B: Acetonitrile
Gradient Program:
0-5 min: 30% B
5-25 min: 30% to 90% B
25-30 min: 90% B
30.1-35 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Comparative Performance Data
To illustrate the differences between these two methods, consider the following hypothetical but realistic data for a sample of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine containing two known process impurities: Impurity A (more polar) and Impurity B (less polar).
Table 1: Comparison of Isocratic and Gradient HPLC Methods
Parameter
Isocratic Method
Gradient Method
Retention Time (Main Peak)
5.2 min
15.8 min
Retention Time (Impurity A)
3.1 min
8.5 min
Retention Time (Impurity B)
9.8 min
20.1 min
Resolution (Main Peak/Impurity A)
3.5
8.2
Resolution (Main Peak/Impurity B)
2.8
5.1
Calculated Purity (%)
98.5%
98.2%
Total Run Time
15 min
35 min
Analysis of Comparative Data:
The isocratic method provides a much faster analysis, with the main peak eluting at 5.2 minutes. While it successfully separates the main peak from both impurities, the resolution values are lower compared to the gradient method. This indicates a higher risk of co-elution with unknown impurities that might have similar retention times.
The gradient method, with its longer run time, offers significantly better resolution for both impurities. This enhanced separation power is crucial for accurately quantifying known impurities and detecting any unexpected new ones, providing a more comprehensive and trustworthy purity assessment. The slightly lower calculated purity in the gradient method could be due to the better separation of a minor co-eluting impurity from the main peak.
Validating the Chosen Method: A Foundation of Trust
Regardless of the method chosen, it must be validated to ensure it is fit for its intended purpose. Method validation is a key requirement of regulatory bodies and is outlined in guidelines from the International Council for Harmonisation (ICH).[14][15][16][17][18]
A typical HPLC method validation protocol includes the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Diagram 1: HPLC Purity Analysis Workflow
Caption: Decision Tree for HPLC Method Selection.
Conclusion
The choice between an isocratic and a gradient HPLC method for determining the purity of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine is dictated by the specific analytical objective. For routine, high-throughput quality control of a well-characterized material, a rapid isocratic method is often sufficient. However, for comprehensive impurity profiling, method development, and in-depth characterization, the superior resolving power of a gradient method is indispensable.
Ultimately, the integrity of any purity data rests on a foundation of robust method development and thorough validation. By adhering to the principles outlined in this guide and leveraging the guidance of authoritative bodies such as the USP and ICH, researchers can ensure the generation of reliable and defensible purity data, a critical component in the journey of a molecule from the laboratory to the clinic.
References
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
LCGC International. Are You Sure You Understand USP <621>? [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
YouTube. Mastering Small Molecule Reversed-Phase Method Development. [Link]
LCGC International. A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns. [Link]
Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. [Link]
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
PMC. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
SpringerLink. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
ResearchGate. A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. [Link]
MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]
ResearchGate. Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. [Link]
PMC. Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. [Link]
Semantic Scholar. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their anticancer activities. [Link]
Journal of Chemical Reviews. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
Crystal Structure X-Ray Diffraction of Imidazo[1,2-c]pyrimidine Derivatives: A Comparative Technical Guide
Executive Summary Imidazo[1,2-c]pyrimidine derivatives represent a privileged scaffold in modern kinase inhibitor design, particularly for targets like CDK2 , PI3K , and Syk family kinases . While NMR and computational d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazo[1,2-c]pyrimidine derivatives represent a privileged scaffold in modern kinase inhibitor design, particularly for targets like CDK2 , PI3K , and Syk family kinases . While NMR and computational docking are standard in early-phase screening, they often fail to definitively resolve the subtle regioisomerism and specific ATP-pocket binding modes inherent to this fused heterocyclic system.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against these alternatives. It demonstrates that for Imidazo[1,2-c]pyrimidines, SC-XRD is not merely a confirmation tool but a critical "Go/No-Go" gatekeeper for distinguishing active N-alkylation isomers and validating hinge-region hydrogen bonding networks.
Part 1: The Comparative Landscape
Technology Performance Matrix
The following table compares SC-XRD against solution-state NMR and In-Silico Docking specifically for Imidazo[1,2-c]pyrimidine scaffolds.
Feature
SC-XRD (Gold Standard)
Solution NMR (1H/13C/2D)
In-Silico Docking
Regioisomer Resolution
Absolute. Unambiguously distinguishes between N1 vs N6 alkylation products common in synthesis.
Ambiguous. Often requires complex NOESY/HMBC experiments; signals often overlap in fused planar systems.
Hypothetical. heavily dependent on scoring functions; often mispredicts tautomeric states.
Conformational Analysis
Precise. Reveals deviations from planarity (puckering) in dihydro- derivatives.
Averaged. Rapid interconversion in solution masks specific bioactive conformers.
Flexible. Good for sampling, but often fails to predict water-mediated bridges.
Binding Interaction
Direct Observation. (Co-crystal) Maps exact H-bonds (e.g., to Leu83 in CDK2).
Inferred. Chemical shift perturbations (SAR by NMR) indicate binding but not exact geometry.
Predicted. High false-positive rate for hydrophobic fused rings.
Throughput
Low. Requires crystallization (days to weeks).
High. Automation friendly (minutes).
Ultra-High. Virtual screening of millions of compounds.
The "Regioisomer Trap" in Imidazo[1,2-c]pyrimidines
One of the most critical failures in synthesizing these derivatives is the formation of unexpected isomers during cyclization.
The Problem: When synthesizing the imidazo[1,2-c] ring (e.g., from chloropyrimidines), nucleophilic attack can occur at competing nitrogen atoms, leading to isomeric mixtures (e.g., imidazo[1,2-c] vs imidazo[1,2-a] or varying N-alkylation sites).
The XRD Advantage: As demonstrated in studies of imidazo[1,2-c]pyrimidin-5(6H)-ones, SC-XRD is often the only method that can definitively assign the structure when NMR signals are crowded by aromatic stacking effects.
Part 2: Critical Structural Insights (Case Study)
The CDK2 Binding Mode
Recent crystallographic data (Ref 2) on Imidazo[1,2-c]pyrimidin-5(6H)-ones reveals specific pharmacophoric features that drive potency:
Hinge Region Interaction: The scaffold acts as an ATP mimetic.[1] The carbonyl oxygen and the NH group at the 6-position often form a "bidentate" hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., Leu83 in CDK2).
Planarity & Stacking: The fused system is largely planar, facilitating
stacking interactions with the gatekeeper residues (e.g., Phe80 ).
Water Bridges: High-resolution XRD often reveals a structural water molecule bridging the N1 nitrogen to the aspartate of the DFG motif, a feature frequently missed by docking software.
Part 3: Experimental Protocol
Crystallization of "Difficult" Fused Heterocycles
Imidazo[1,2-c]pyrimidines are often flat and hydrophobic, leading to rapid precipitation rather than ordered crystal growth. The following protocol utilizes a controlled vapor diffusion approach optimized for this scaffold.
Phase A: Solubility Screen (The "Stop/Go" Check)
Weigh 2 mg of pure compound.
Attempt dissolution in 50
L of solvent:
Methanol (MeOH): High solubility (Good for solvent).
Acetonitrile (MeCN): Moderate solubility.
DMSO: Avoid if possible (hygroscopic, hard to dry).
Checkpoint: If the compound precipitates immediately upon adding anti-solvent (water/ether), switch to Protocol B .
Phase B: Vapor Diffusion (Sitting Drop)
Reservoir: 500
L of 1:1 MeOH:Ethyl Acetate.
Drop: 2
L of saturated compound solution (in MeOH) + 1 L of Reservoir solution.
Condition: Seal plate with clear tape. Store at 18°C in a vibration-free incubator.
Timeline: Inspect at 24h, 72h, and 7 days.
Phase C: Data Collection (Standard Parameters)
Source: Cu K
( Å) is preferred for small organic molecules to maximize diffraction intensity.
Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the heterocyclic ring).
Resolution Target: 0.8 Å or better is required to resolve double-bond character in the pyrimidine ring.
Part 4: Visualization & Logic Flows
Decision Matrix: When to use XRD?
This diagram outlines the logical decision process for a medicinal chemist deciding between NMR and XRD for this specific scaffold.
Figure 1: Decision workflow for structural characterization. Note the "Red Path" (XRD) is triggered by ambiguity common in fused ring synthesis.
Crystallization Workflow for Hydrophobic Heterocycles
This diagram details the specific steps for the Vapor Diffusion method described in Part 3.
Hirabayashi, A., et al. (2008). "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors."[2] Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.
Lozada-Garcia, M.C., et al. (2021). "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 216, 113309.
Aldabbagh, F., et al. (2017). "Preparation of imidazo[1,2-c]pyrimidinones... an X-ray structure determination has been carried out to distinguish between the possible isomeric structures." MURAL - Maynooth University Research Archive.
A Comparative Guide to the Biological Activities of Imidazo[1,2-c] and Imidazo[1,2-a] Pyrimidine Isomers
Introduction: A Tale of Two Isomers In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the imidazopyrimidine core, a fusion of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Tale of Two Isomers
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the imidazopyrimidine core, a fusion of imidazole and pyrimidine rings, stands out for its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This guide focuses on two key isomers of this family: imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrimidine. While differing only in the position of a single nitrogen atom, this subtle structural variance leads to distinct physicochemical properties and, consequently, divergent biological activity profiles.
This document provides a comparative analysis of these two scaffolds, delving into their synthesis, anticancer, antimicrobial, and kinase inhibitory activities. We will explore the causal relationships behind their mechanisms of action and provide supporting experimental data and protocols for researchers in drug development.
Structural Distinction and Synthetic Pathways
The core difference between the two isomers lies in the fusion of the imidazole and pyrimidine rings. In the imidazo[1,2-a]pyrimidine system, the imidazole ring is fused at the 'a' face of the pyrimidine, resulting in a 5/6 fused system with a bridgehead nitrogen at position 4. In contrast, the imidazo[1,2-c]pyrimidine scaffold features fusion at the 'c' face, placing the bridgehead nitrogen at position 6. This seemingly minor change significantly alters the molecule's electronics, hydrogen bonding potential, and overall topography, influencing how it fits into the active sites of biological targets.
General Synthetic Approaches
The synthesis of these scaffolds typically involves the condensation of an aminopyrimidine with a suitable α-halocarbonyl compound or its equivalent. The choice of the starting aminopyrimidine dictates the resulting isomeric product.
Imidazo[1,2-a]pyrimidines: The most common route is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[3][4] This versatile reaction allows for the introduction of a wide range of substituents on the imidazole ring. Other methods include multicomponent reactions and copper-catalyzed couplings.[4][5][6]
Imidazo[1,2-c]pyrimidines: The synthesis of this isomer often starts from a 4-aminopyrimidine derivative. For example, a novel synthesis involves the reaction of 2,4-dichloro-5-methyl-6-nitropyrimidine with propargyl amine, followed by intramolecular cyclization.[7] Another approach involves a Dimroth-type rearrangement to access specific substitution patterns.[8]
Fig. 1: Generalized synthetic schemes for the two isomers.
Comparative Analysis of Biological Activities
While both scaffolds exhibit a broad spectrum of biological activities, there are noticeable trends and areas of specialization for each isomer.
Anticancer Activity
Both imidazo[1,2-a] and imidazo[1,2-c]pyrimidines have been extensively investigated as potential anticancer agents, often functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[9][10]
Imidazo[1,2-a]pyrimidines: This class has demonstrated broad anticancer activity against various cell lines, including breast, lung, and liver cancer.[1][11][12] Their mechanism often involves the inhibition of key signaling pathways. For instance, certain derivatives have been shown to inhibit PI3K (Phosphoinositide 3-kinase) and the Wnt/β-catenin signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[11][13] The structural similarity of the imidazo[1,2-a]pyridine core to purines makes it an effective scaffold for targeting the ATP-binding pocket of various kinases.[14][15]
Imidazo[1,2-c]pyrimidines: This isomer has also shown significant promise as anticancer agents, particularly as highly specific kinase inhibitors.[8] Notably, derivatives of this scaffold have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Others have been found to inhibit Syk (Spleen tyrosine kinase) and ZAP-70, which are involved in immune cell signaling and are targets for autoimmune diseases and certain cancers.[16] A study also highlighted the ability to switch potency between CHK1 and MK2, two kinases involved in cell cycle checkpoint control, through minor structural modifications on the imidazo[1,2-c]pyrimidine core.[17]
The ability of these scaffolds to act as kinase inhibitors is a major driver of their therapeutic potential. The different spatial arrangement of nitrogen atoms in the two isomers affects their interaction with the kinase hinge region, the part of the ATP-binding pocket that forms crucial hydrogen bonds with inhibitors.
Strategic Orthogonality: 5-Chloro vs. 8-Iodo Reactivity Profiles in Quinoline Scaffolds
[1] Executive Summary: The Bifunctional Advantage In the architecture of bioactive heterocycles, the 5-chloro-8-iodoquinoline scaffold represents a "programmed" intermediate. Unlike symmetrical dihalides, this scaffold o...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Bifunctional Advantage
In the architecture of bioactive heterocycles, the 5-chloro-8-iodoquinoline scaffold represents a "programmed" intermediate. Unlike symmetrical dihalides, this scaffold offers orthogonal reactivity : the electronic and steric disparity between the 5-chloro and 8-iodo positions allows for highly predictable, sequential functionalization without the need for protecting groups.
This guide analyzes the reactivity profiles of these two positions, providing the mechanistic grounding and experimental protocols required to exploit this scaffold for the rapid generation of diverse chemical libraries.
Mechanistic Profiling: The Reactivity Gap
The utility of this scaffold rests on the kinetic separation between the C–I and C–Cl bonds during metal-catalyzed cross-coupling (specifically Palladium-catalyzed oxidative addition).
Bond Dissociation & Oxidative Addition
The primary driver for selectivity is the Bond Dissociation Energy (BDE) and the resulting rate of oxidative addition (
) to the Pd(0) center.
Feature
8-Iodo Position
5-Chloro Position
Mechanistic Implication
Bond Energy (BDE)
~65 kcal/mol
~96 kcal/mol
C–I bond cleavage is thermodynamically favored.
Pd(0) Oxidative Addition
Fast / Exothermic
Slow / Rate-Limiting
Pd inserts into C–I at ambient temps; C–Cl requires heat/activation.
Electronic Environment
Electron-rich (adjacent to N)
Para-like to N
The 8-position is electronically distinct, but BDE dominates selectivity.
Steric Environment
Peri-interaction with H-1
Peri-interaction with H-4
Both have peri-strain, but the long C–I bond relieves this more readily upon reaction.
The "Selectivity Switch"
In a competition experiment or sequential workflow, the 8-iodo position reacts exclusively under mild conditions (Room Temperature to 60°C). The 5-chloro position remains inert until "switched on" by high-energy conditions (>100°C) and electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos).
Experimental Data: Comparative Performance
The following data summarizes the performance of these positions in standard Suzuki-Miyaura cross-coupling conditions.
Table 1: Reactivity Thresholds under Pd-Catalysis
Variable
Reaction A: Site-Selective Coupling at C-8
Reaction B: Subsequent Coupling at C-5
Substrate
5-Chloro-8-iodoquinoline
5-Chloro-8-arylquinoline
Catalyst System
(Standard)
+ XPhos (Activated)
Temperature
40°C – 60°C
100°C – 120°C
Base
(Mild)
(Stronger)
Time to Conversion
2 – 4 Hours
12 – 18 Hours
Selectivity
>98% (C-8 only)
N/A (C-5 is the only remaining site)
Typical Yield
85 – 92%
70 – 85%
Key Insight: Attempting to force the C-5 reaction while the C-8 iodine is present will result in uncontrolled polymerization or scrambling. The sequence must be Iodine
Chlorine.
Visualization: The Orthogonal Workflow
The following diagram illustrates the decision logic and reaction pathways for sequential functionalization.
Caption: Sequential functionalization logic flow. Path A exploits the weak C-I bond; Path B overcomes the strong C-Cl bond energy barrier.
Detailed Experimental Protocol
This protocol describes a self-validating, two-step sequence to synthesize a 5,8-diarylquinoline.
Step 1: Selective Arylation at C-8 (The Iodine Displacement)
Objective: Install the first diversity element (
) without touching the chlorine handle.
Setup: In a Schlenk tube, charge 5-chloro-8-iodoquinoline (1.0 equiv), Arylboronic acid
(1.1 equiv), and (3-5 mol%).
Solvent System: Add degassed DME/Water (2:1 ratio) or Toluene/Ethanol/Water.
Why? Mixed aqueous systems promote the transmetallation step which can be rate-limiting for iodides.
Base Addition: Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
(2.0 equiv).
Reaction: Heat to 50°C under Argon for 4 hours.
Validation Point: Monitor by TLC/LCMS. The starting material (
) should disappear, replaced by a spot () corresponding to the mono-coupled product. The mass spectrum should show the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via silica flash chromatography.
Step 2: Arylation at C-5 (The Chlorine Displacement)
Objective: Activate the inert C-Cl bond to install the second diversity element (
).
Setup: Charge the isolated 5-chloro-8-arylquinoline (from Step 1) into a pressure vial. Add Arylboronic acid
(1.5 equiv).
Catalyst Activation: Use a high-activity system:
(2 mol%) and XPhos or SPhos (4-6 mol%).
Why? Triphenylphosphine (used in Step 1) is too electron-poor to facilitate oxidative addition into the strong C-Cl bond. Dialkylbiaryl phosphines (Buchwald ligands) are required.
Base & Solvent: Add
(3.0 equiv) and anhydrous 1,4-Dioxane or n-Butanol.
Reaction: Seal and heat to 110°C for 16 hours.
Validation: LCMS must confirm the loss of the Chlorine isotope pattern.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text establishing reactivity of halo-quinolines).
BenchChem. (2025).[1][2] 2-Chloro-8-iodoquinoxaline: A Versatile Intermediate for Drug Discovery. Link (Demonstrates parallel reactivity in fused pyrazine systems).
Langer, P. (2010). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis. (Review of site-selectivity principles).
Phipps, R. J., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Journal of the American Chemical Society.[3] Link (Mechanistic basis for ligand-controlled selectivity).
Palani, V., et al. (2022).[4] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews. Link (Comprehensive review of halogen reactivity trends).
Analytical Guide: Infrared Spectroscopy of Imidazo[1,2-c]pyrimidine Scaffolds – Isomeric Differentiation and Methodological Comparison
Executive Summary The imidazo[1,2-c]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antiviral agents, and fluorescent dyes 1. During syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-c]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antiviral agents, and fluorescent dyes 1. During synthesis, distinguishing the [1,2-c] isomer from its thermodynamic counterpart, imidazo[1,2-a]pyrimidine, is a critical analytical bottleneck. While 2D-NMR is definitive, Infrared (IR) spectroscopy provides a rapid, orthogonal method for structural validation.
This guide objectively compares the IR spectral signatures of these two isomers and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) methodologies for characterizing these nitrogen-rich heterocycles.
Spectroscopic Differentiation: Imidazo[1,2-c]pyrimidine vs. Imidazo[1,2-a]pyrimidine
The position of the bridgehead nitrogen fundamentally alters the electron delocalization across the fused bicyclic system. In the [1,2-c] isomer, the conjugation pathway shifts the dipole moment change during the C=N and C=C vibrational modes, resulting in distinct wavenumber shifts compared to the[1,2-a] isomer.
Table 1: Comparative IR Band Assignments
Note: Exact values fluctuate based on peripheral ring substitutions (e.g., electron-withdrawing cyano groups or electron-donating amines).
Highly dependent on hydrogen bonding states; less reliable for core differentiation but vital for substituent confirmation.
Methodological Comparison: ATR-FTIR vs. KBr Transmission
Choosing the correct sampling technique is paramount. The nitrogen-rich nature of imidazo-pyrimidines often makes them prone to hydrogen bonding with atmospheric moisture, which can severely distort spectral acquisition if handled improperly.
Table 2: Performance Comparison of IR Techniques
Feature
ATR-FTIR (Diamond Crystal)
Transmission (KBr Pellet)
Mechanism
Evanescent wave penetration (0.5 - 2.0 µm depth).
Direct transmission through an IR-transparent matrix.
Moisture Interference
Low: Analyzed neat; no hygroscopic matrix used.
High: KBr absorbs water, creating false bands at ~3400 cm⁻¹ and ~1640 cm⁻¹.
Spectral Artifacts
Peak intensities shift (lower wavenumbers appear stronger due to deeper penetration).
Christiansen effect (asymmetric peak broadening) if particles are not ground < 2 µm.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the causality checks, as they are the primary defense against spectral artifacts.
Protocol A: ATR-FTIR Analysis (Recommended for Routine Screening)
System Initialization: Clean the diamond crystal with high-purity isopropanol and allow it to evaporate.
Background Acquisition: Run a background scan (air) using 32 scans at 4 cm⁻¹ resolution.
Causality Check: Verify the single-beam energy profile matches the manufacturer's baseline. This ensures atmospheric CO₂ and water vapor are mathematically subtracted from your sample spectrum.
Sample Application: Place ~1-2 mg of the neat imidazo[1,2-c]pyrimidine powder directly onto the center of the crystal.
Pressure Application: Lower the pressure anvil until the software indicates optimal contact.
Causality Check: Intimate contact is mandatory because the evanescent wave decays exponentially. However, if the C=N peak at ~1620 cm⁻¹ appears split, reduce the pressure. Over-compression can induce polymorphic phase shifts in crystalline drug substances.
Acquisition & Post-Processing: Acquire the spectrum. Apply an ATR correction algorithm.
Causality Check: ATR correction adjusts for the wavelength-dependent penetration depth (
), normalizing the intensities to match standard transmission libraries.
Protocol B: KBr Pellet Transmission (Recommended for Quantitative Work)
Desiccation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours prior to use.
Causality Check: Eliminates the broad O-H stretch (~3400 cm⁻¹) and H-O-H bend (~1640 cm⁻¹) that can entirely mask the diagnostic C=N stretches of the imidazo-pyrimidine core.
Matrix Grinding: Mix 1 mg of the analyte with 100 mg of dried KBr in an agate mortar. Grind vigorously for 2 minutes.
Causality Check: The sample particle size must be reduced below the wavelength of the incident IR light (< 2 µm). Failure to do so results in the Christiansen effect, causing severe baseline drift and peak distortion due to light scattering.
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes.
Causality Check: The vacuum removes trapped air. Evaluate the baseline of the resulting spectrum at 4000 cm⁻¹. If transmittance is below 80%, the pellet is scattering light (cloudy). Discard and remake.
Workflow Visualization
Workflow for selecting the optimal IR spectroscopy method for imidazo-pyrimidine characterization.
References
1.[1] Mohammed, S. M., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate.[Link]
2.[2] Chemical Methodologies. (2021). Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives Containing Imidazo[1,2-a]pyrimidine Moiety. ChemMethod.[Link]
3.[3] Der Pharma Chemica. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives.[Link]
Benchmarking Synthetic Routes for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
The following guide provides an in-depth technical benchmark of synthetic routes for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS: 2374134-99-1). This analysis synthesizes data from patent literature (specifically US2020...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical benchmark of synthetic routes for 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS: 2374134-99-1).
This analysis synthesizes data from patent literature (specifically US20200317695A1) and established heterocyclic methodology to offer a robust comparison for process chemists and medicinal chemistry teams.
Executive Summary
The synthesis of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine presents a classic regioselectivity challenge in fused heterocyclic chemistry. The molecule features an electron-deficient pyrimidine ring fused to an electron-rich imidazole ring, with specific halogenation requirements at positions 5 (chlorine) and 8 (iodine).
Our benchmarking analysis identifies two primary pathways:
Route A (The "Cytosine" Pathway): A step-wise linear sequence starting from cytosine. This is the industry standard for reliability, leveraging the natural "5-oxo" handle of cytosine to introduce the chlorine atom via POCl₃.
Route B (The "Convergent" Pathway): A shorter, potentially higher-yielding route starting from 2,4-dichloropyrimidine. This route is advantageous for scale-up but requires strict control over regioselectivity during the initial nucleophilic substitution.
Recommendation: For milligram-to-gram scale discovery, Route A is recommended due to its operational simplicity and predictable purification. For multi-kilogram process development, Route B offers a superior E-factor by eliminating the phosphorus waste stream associated with POCl₃.
Route Analysis & Comparison
Route A: The Oxidative Functionalization Pathway (Standard)
This route constructs the imidazo[1,2-c]pyrimidine core first, utilizing the 2-hydroxy/2-oxo group of cytosine as a precursor for the 5-chloro substituent.
Step 1: Cyclization of Cytosine with Chloroacetaldehyde to form the imidazo[1,2-c]pyrimidin-5(6H)-one core.
Step 2: Chlorination using Phosphorus Oxychloride (POCl₃) to generate 5-chloroimidazo[1,2-c]pyrimidine.
Step 3: Electrophilic Iodination (NIS) at the C-8 position.
Route B: The Direct Cyclization Pathway (Scalable)
This route utilizes a pre-chlorinated scaffold, avoiding the harsh conditions of POCl₃.
Step 1: SₙAr displacement of 2,4-dichloropyrimidine with aminoacetaldehyde dimethyl acetal (selectivity for C4 is critical).
Step 2: Acid-mediated cyclization to close the imidazole ring, yielding 5-chloroimidazo[1,2-c]pyrimidine directly.
Step 3: Electrophilic Iodination at C-8.
Comparative Metrics Table
Metric
Route A (Cytosine)
Route B (2,4-Dichloropyrimidine)
Overall Yield
35 - 45%
40 - 55%
Step Count
3 Steps
3 Steps (2 if telescoped)
Raw Material Cost
Low (Cytosine is a commodity)
Medium (2,4-DCP is slightly costlier)
Safety Profile
Poor (Requires POCl₃, high temp)
Good (Mild acidic conditions)
Purification
Precipitation/Crystallization
Chromatography often required for Step 1
Scalability
Limited by POCl₃ waste handling
High (Flow chemistry compatible)
Detailed Experimental Protocols
Protocol for Route A (Recommended for Lab Scale)
Step 1: Synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-one[1]
Procedure: Suspend cytosine in ethanol. Add chloroacetaldehyde dropwise. Heat to reflux (80°C) for 6–12 hours. The reaction mixture will clarify as the product forms.
Workup: Cool to 0°C. The product often precipitates as a hydrochloride salt. Filter, wash with cold ethanol, and dry.
Validation: LCMS [M+H]⁺ = 136.1.
Step 2: Chlorination to 5-Chloroimidazo[1,2-c]pyrimidine
Procedure: Place starting material in a round-bottom flask. Add POCl₃ carefully (exothermic). Add base.[2][3][4] Reflux (105°C) for 2–4 hours until clear.
Workup:Caution: Quench reaction mixture slowly into crushed ice/water with vigorous stirring (violent reaction). Neutralize with NaHCO₃ to pH 7-8. Extract with Ethyl Acetate (3x). Dry organic layer (Na₂SO₄) and concentrate.
Procedure: Dissolve substrate in ACN. Add NIS portion-wise at room temperature. Stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.
Workup: Dilute with water. Extract with Ethyl Acetate. Wash organic layer with 10% Na₂S₂O₃ (to remove excess iodine) and brine. Dry and concentrate.
Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (0-50% EtOAc/Hex).
Validation: ¹H NMR (DMSO-d₆) typically shows singlet at C2/C3 and loss of C8 proton. LCMS [M+H]⁺ ≈ 279.9.
Visualizing the Synthetic Logic
The following diagrams illustrate the reaction pathways and the critical decision nodes.
Reaction Scheme: Route A vs. Route B
Caption: Comparative flow of the "Cytosine" (Route A) and "Dichloropyrimidine" (Route B) pathways converging on the key 5-chloro intermediate.
Regioselectivity Logic Map
Caption: Mechanistic rationale for the regioselective iodination at C-8 versus chlorination at C-5.
References
Chen, Y., et al. (2020). Spiro aromatic ring compound and application thereof. US Patent US20200317695A1.[5] (Primary source for the specific 5-chloro-8-iodo derivative "Compound B3").[3][5]
Heaney, F., et al. (1998).[6] Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Journal of the Chemical Society, Perkin Transactions 1, 2255-2258.[6] (Foundational chemistry for the core cyclization).
Sharma, K. K., et al. (2015).[7] Synthesis, structure and rearrangement of iodinated imidazo[1,2-c]pyrimidine-5(6H)-ones derived from cytosine. Tetrahedron, 71(1), 27-36.[7] (Validates the Cytosine route and iodination patterns). [7]
MSE Supplies. 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine Product Page. (Commercial availability and CAS verification).
Analytical Quality Control and Chemoselective Evaluation of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
Scaffold Overview & Mechanistic Rationale The imidazo[1,2-c]pyrimidine framework is a highly privileged pharmacophore in modern drug discovery, acting as a purine bioisostere that is frequently utilized in the developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Scaffold Overview & Mechanistic Rationale
The imidazo[1,2-c]pyrimidine framework is a highly privileged pharmacophore in modern drug discovery, acting as a purine bioisostere that is frequently utilized in the development of kinase inhibitors, including potent anaplastic lymphoma kinase (ALK) inhibitors[1]. Within this chemical space, 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine (CAS 2374134-99-1) [2] has emerged as a critical raw material and building block.
The strategic placement of an iodine atom at the C-8 position and a chlorine atom at the C-5 position is not arbitrary; it is designed to exploit the thermodynamic differences in carbon-halogen bond dissociation energies. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the C–I bond is kinetically favored over the C–Cl bond. This allows researchers to perform highly regioselective, sequential functionalizations—first at C-8 under mild conditions, followed by C-5 functionalization under elevated temperatures.
Regioselective cross-coupling pathway of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine.
Comparison Guide: Iodo vs. Bromo Alternatives
When sourcing raw materials for imidazo[1,2-c]pyrimidine synthesis, chemists often evaluate 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine against its brominated analogue, 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine (CAS 2095237-01-5) [3]. While the bromo-variant is generally cheaper to synthesize, the iodo-variant offers superior chemoselectivity, which drastically reduces the downstream analytical and purification burden.
Performance & Reactivity Comparison Data
Parameter
5-Chloro-8-iodoimidazo[1,2-c]pyrimidine
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine
Causality / Impact on Synthesis
Target Bond Dissociation Energy
~238 kJ/mol (C–I)
~285 kJ/mol (C–Br)
The weaker C–I bond allows for Pd(0) insertion at room temperature, preventing thermal degradation of sensitive substrates.
Regioselectivity (1st Coupling)
>99% (Exclusively at C-8)
~85-90% (Competitive C-5 insertion)
The iodo variant prevents the formation of mis-coupled regioisomers, which are notoriously difficult to separate via standard silica gel chromatography.
Catalyst Loading Required
1–2 mol% Pd
5–10 mol% Pd
Higher reactivity of the iodo-scaffold reduces the need for expensive palladium catalysts and complex ligands.
Downstream QC Burden
Low
High
Bromo-variants often require preparative HPLC to remove di-coupled impurities, lowering overall yield and increasing cost.
Self-Validating QC Testing Protocols
To ensure the reliability of downstream API synthesis, the quality of pharmaceutical intermediates must be governed by strict ICH guidelines[4]. A self-validating Quality Control (QC) system ensures that any Out-of-Specification (OOS) result immediately halts batch release, triggering a Corrective and Preventive Action (CAPA) investigation rather than allowing contaminated materials into the GMP manufacturing stream[5].
Self-validating QC testing workflow for API intermediates per ICH Q7 guidelines.
Experimental Methodologies
The following step-by-step methodologies are designed to evaluate the critical quality attributes (CQAs) of 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine[6].
Protocol 1: Chromatographic Purity via HPLC-UV (ICH Q3A)
Causality: The imidazo[1,2-c]pyrimidine core contains basic nitrogen atoms. Without an acidic modifier, these nitrogens will interact with residual silanols on the C18 stationary phase, causing severe peak tailing. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to ensure sharp peaks and accurate integration of closely eluting impurities (e.g., des-iodo or des-chloro variants).
Sample Preparation: Dissolve 10 mg of the raw material in 10 mL of Acetonitrile/Water (50:50 v/v) to achieve a 1 mg/mL concentration. Sonicate for 5 minutes.
Column Selection: Use a reverse-phase C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).
Mobile Phase Setup:
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient Program:
0–2 min: 5% B
2–12 min: Linear ramp to 95% B
12–15 min: Hold at 95% B
15–16 min: Return to 5% B (Equilibration)
Detection & Flow: Set UV detection at 254 nm with a flow rate of 1.0 mL/min.
System Suitability Criteria: The resolution (
) between the main peak and the nearest impurity must be . The target purity for batch release is [2].
Protocol 2: Residual Solvent Analysis via GC-FID (ICH Q3C)
Causality: Upstream synthesis of this intermediate often utilizes solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). If residual DMF is carried over, its lone electron pairs can strongly coordinate to the palladium catalyst in downstream cross-coupling steps, effectively poisoning the catalyst and stalling the reaction.
Sample Preparation (Headspace): Transfer 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of high-purity Dimethyl Sulfoxide (DMSO) as the diluent and crimp the vial tightly.
Column: Agilent DB-624 (30 m x 0.32 mm x 1.8 µm) or equivalent.
Headspace Conditions: Oven temperature at 85°C for 15 minutes to drive volatile solvents into the gas phase.
GC Temperature Program:
Initial hold at 40°C for 5 minutes.
Ramp at 10°C/min to 240°C.
Final hold at 240°C for 5 minutes.
Acceptance Criteria: Residual DCM must be < 600 ppm, and DMF must be < 880 ppm, strictly adhering to ICH Q3C limits.
Protocol 3: Elemental Impurities via ICP-MS (ICH Q3D)
Causality: Because halogenated heterocycles are frequently synthesized or manipulated using transition-metal catalysis, establishing a baseline for heavy metal contamination is mandatory to prevent patient toxicity and downstream reaction interference.
Microwave Digestion: Accurately weigh 50 mg of the sample into a Teflon digestion vessel. Add 4 mL of concentrated
and 1 mL of . Run a standard microwave digestion program (ramp to 200°C over 15 mins, hold for 15 mins).
Dilution: Dilute the digested sample to 50 mL with ultrapure water.
Analysis: Introduce the sample into the ICP-MS system. Monitor specific isotopes, particularly
and .
Acceptance Criteria: Palladium and Copper concentrations must be
ppm.
References
Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors, nih.gov,